UNC569 exerts its effects by specifically targeting the MerTK signaling axis. The diagram below illustrates the core mechanism and downstream consequences.
Core mechanism of this compound-mediated MerTK inhibition and its cellular effects.
The efficacy of this compound has been demonstrated across various experimental models, from cellular assays to in vivo studies.
Treatment with this compound inhibits MerTK autophosphorylation and downstream signaling in leukemia cell lines (e.g., 697 B-ALL, Jurkat T-ALL). Typical protocols involve:
The tables below summarize the anti-oncogenic effects of this compound observed in key functional assays.
Table: Efficacy of this compound in Preclinical Models of Cancer
| Disease Model | Assay Type | Key Findings |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) [2] [3] | MTT/Viability | Reduced proliferation/survival (IC₅₀: 0.91 µM in 697 cells; 1.55 µM in Jurkat cells) |
| Colony Formation | Dose-dependent decrease in colony formation in methylcellulose | |
| Chemosensitization | Combined with etoposide or methotrexate significantly increased apoptosis vs. chemo alone | |
| Atypical Teratoid/Rhabdoid Tumors (ATRT) [2] | Soft Agar | Reduced colony formation in BT12 cell line |
| T-ALL in Zebrafish [2] [4] | In Vivo Imaging | >50% reduction in tumor burden after 2 weeks of 4 µM treatment |
A 2024 study identified MerTK as a master regulator of a pro-fibrotic feedback loop involving TGFβ [5]. This research employed this compound as a tool compound:
This compound is commercially available as a research-grade chemical and is typically supplied as a solid or a pre-dissolved solution in DMSO [1] [6] [7].
UNC569 exerts its effects by specifically binding to the kinase domain of Mer, blocking its phosphorylation and subsequent activation of downstream pro-survival pathways.
The diagram below illustrates how this compound inhibits the Mer signaling pathway to produce its anti-cancer effects.
Preclinical studies have demonstrated the efficacy of this compound through various in vitro and in vivo models.
Treatment with this compound in leukemia cell lines (e.g., 697 and Jurkat) has been shown to:
This compound represents an early tool compound in Mer inhibitor development. Subsequent efforts have focused on improving properties like selectivity and pharmacokinetics.
| Inhibitor | Key Characteristics | Note |
|---|---|---|
| This compound | First-in-class; potent but also inhibits Axl/Tyro3; good oral bioavailability [1] [2]. | Tool compound for proof-of-concept studies. |
| UNC1062 / UNC2025 | Later-generation analogs; improved pharmacokinetics and oral bioavailability; designed to address DMPK limitations of earlier compounds [4]. | Represents the evolution toward clinical candidates. |
| AZD7762 | Primarily a Chk1 inhibitor; discovered to also inhibit MerTK; clinical trials terminated due to cardiac toxicity [5]. | Highlights the importance of target selectivity. |
The development of this compound was a significant step in validating Mer as a therapeutic target. Its discovery helped establish that pharmacological inhibition of Mer could replicate the anti-cancer effects seen with genetic knockdown (e.g., with shRNA), such as reduced cell survival and increased chemosensitivity [1]. However, its multi-kinase activity against Flt3, Axl, and Tyro3 means that observed phenotypes in early studies may not be solely attributable to Mer inhibition [4]. This understanding has driven the development of newer, more selective Mer inhibitors.
| Property | Description |
|---|---|
| Mer Inhibition (IC₅₀) | 2.9 nM [1] [2] [3] |
| Kinase Selectivity (IC₅₀) | Axl (37 nM), Tyro3 (48 nM) [1] [2] |
| Mechanism | Potent, reversible, ATP-competitive inhibitor [2] |
| Cellular Mer p-IC₅₀ | 141 nM (697 B-ALL), 193 nM (Jurkat T-ALL) [1] [2] |
| In Vivo Bioavailability | 57% in mice [2] |
This protocol assesses UNC569's ability to inhibit Mer activation in a cellular context [1].
This method evaluates the functional consequence of Mer inhibition on pro-survival pathways [1].
This protocol determines if this compound treatment induces programmed cell death [1] [2].
This experiment tests this compound's ability to reduce tumor burden in a live animal model [1] [3].
This compound exerts its effects by competitively binding to the ATP-binding site of the Mer kinase domain, thereby blocking its enzymatic activity [2]. This inhibition has several critical biological consequences, which are summarized in the diagram below.
Based on this mechanism of action, this compound has been established as a critical research tool in several areas [1] [2] [3]:
While this compound proved the therapeutic potential of Mer inhibition, its poor metabolic stability and low oral bioavailability limited its clinical translation [4]. This prompted the development of next-generation inhibitors [5] [4] [6]:
This compound is recognized as the first small-molecule, reversible, and ATP-competitive inhibitor of the Mer receptor tyrosine kinase, with a reported IC₅₀ of 2.9 nM [1] [2]. It was a crucial proof-of-concept molecule that established the therapeutic potential of Mer inhibition in cancers like acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT) [1] [3].
The table below summarizes the core inhibitory profile of this compound against the TAM family of kinases [1] [2]:
| Kinase Target | Inhibitory Activity (IC₅₀) |
|---|---|
| Mer | 2.9 nM |
| Axl | 37 nM |
| Tyro3 | 48 nM |
| Flt3 | Not a primary target of this compound |
In cellular assays, this compound inhibited Mer autophosphorylation with IC₅₀ values of 141 nM and 193 nM in human B-ALL 697 and Jurkat cell lines, respectively [2]. Treatment with this compound led to reduced cancer cell proliferation/survival, decreased colony formation, and increased sensitivity to chemotherapeutic agents [1] [3]. It also demonstrated in vivo efficacy, reducing tumor burden by more than 50% in a zebrafish T-ALL model [1] [3].
The SAR efforts around this compound were largely driven by the need to improve its drug metabolism and pharmacokinetic (DMPK) properties for in vivo studies [4]. The following diagram illustrates the logical progression from the identified lead compound to the optimized clinical candidate.
A key SAR breakthrough was the scaffold hop from a pyrazolopyrimidine (this compound's core) to a pyrrolopyrimidine [4]. This single-atom change (replacing a nitrogen with a carbon) resulted in Compound 2, which maintained potent Mer inhibition (IC₅₀ 0.93 nM) but exhibited significantly improved solubility and oral exposure in mice [4].
Further optimization of the pyrrolopyrimidine scaffold focused on fine-tuning substituents to decrease metabolic clearance while retaining potency against Mer and Flt3, ultimately leading to the development of UNC2025, a potent and orally bioavailable Mer/Flt3 dual inhibitor [4]. Later research on pyrrolopyrimidine derivatives also explored modifications to achieve a selective Axl/Mer inhibitory profile while sparing Tyro3, which could potentially offer a better toxicity profile [5].
The primary evidence for this compound's mechanism and efficacy comes from a set of standard biochemical and cellular assays.
1. Inhibition of Mer Phosphorylation and Downstream Signaling
2. Induction of Apoptosis
3. In Vivo Efficacy in a Zebrafish Model
Mer tyrosine kinase (MerTK or Mertk) belongs to the TAM family of receptor tyrosine kinases (RTKs), which also includes Tyro3 and Axl. As a single-pass transmembrane receptor, MerTK plays critical roles in diverse physiological processes, most notably in efferocytosis (the clearance of apoptotic cells) and the regulation of immune responses. In recent years, MerTK has emerged as a significant therapeutic target in oncology due to its dual role in promoting cancer progression through both tumor-intrinsic mechanisms and the modulation of the tumor microenvironment.
MerTK is predominantly expressed on the surface of macrophages, monocytes, dendritic cells, and certain endothelial cells. Its activation following ligand binding initiates signaling cascades that influence key cellular functions including survival, proliferation, differentiation, and phagocytosis. In the context of cancer, MerTK expression on tumor-associated macrophages (TAMs) contributes to an immunosuppressive microenvironment that facilitates tumor immune escape and promotes disease progression. Consequently, the development of MerTK-targeted therapies represents an active area of investigation, with several small-molecule inhibitors currently in preclinical and clinical development.
MerTK exhibits a canonical RTK architecture with distinct functional domains that facilitate ligand binding, receptor activation, and intracellular signaling. The structural organization from N- to C-terminus is as follows:
Table 1: Structural Domains of MerTK
| Domain | Location | Composition/Features | Functional Role |
|---|---|---|---|
| Extracellular Domain | N-terminal | 2 immunoglobulin-like (Ig) domains, 2 fibronectin type III (FNIII) domains [1] | Ligand binding (Gas6, Protein S) [1] |
| Transmembrane Domain | Middle | Single hydrophobic α-helix [2] | Anchors receptor in cell membrane [2] |
| Intracellular Domain | C-terminal | Tyrosine kinase domain, adapter binding sites [1] | Catalytic activity, signal transduction [1] |
| Cleavage Site | Extracellular (Juxtamembrane) | Pro485-Ser486 (Murine) [1] | ADAM10/17-mediated cleavage producing soluble Mer (sMER) [1] |
The kinase domain of MerTK contains critical structural motifs common to protein tyrosine kinases, including a catalytic loop with an HRD motif and an activation loop initiated by a DFG motif. The conformation of the activation loop determines the kinase's catalytic activity, with phosphorylation of specific tyrosine residues within this loop (Tyr749, Tyr753, Tyr754 in humans) stabilizing the active state [3] [1].
The following diagram illustrates the primary structural features and functional domains of the MerTK receptor:
Structural domains of MerTK receptor showing extracellular ligand-binding regions, transmembrane anchor, and intracellular signaling domains.
The extracellular Ig-like domains facilitate binding to MerTK ligands, while the FNIII domains provide structural stability. The cleavage site between the second FNIII domain and the transmembrane domain is susceptible to proteolytic processing by ADAM10/17, generating a soluble Mer (sMER) fragment that can function as a decoy receptor [1]. The intracellular kinase domain possesses catalytic activity, while the adapter binding site (containing key tyrosine residues such as Tyr867) recruits downstream signaling molecules upon phosphorylation [1].
MerTK activation follows a canonical RTK paradigm involving ligand-induced dimerization and trans-autophosphorylation. The primary ligands for MerTK are Growth arrest-specific 6 (Gas6) and Protein S (Pros1), which bridge the receptor to phosphatidylserine exposed on the surface of apoptotic cells [1]. This binding mechanism allows MerTK to function as a critical mediator of efferocytosis.
The activation process occurs through sequential steps:
Upon activation, MerTK engages multiple downstream signaling cascades that mediate its diverse cellular effects. The major pathways include:
The following diagram illustrates the core MerTK signaling pathway and its downstream effects:
Core MerTK signaling pathway showing ligand binding, downstream effector activation, and resulting biological functions.
The activation of MerTK signaling produces several critical biological outcomes with significant implications for homeostasis and disease:
In cancer biology, MerTK activation drives multiple pro-tumorigenic processes. In leukemia, MerTK confers survival advantages and promotes chemoresistance [6]. In solid tumors, MerTK-expressing tumor-associated macrophages facilitate immune suppression through increased PD-L1 expression and impaired antigen presentation [1]. These findings establish MerTK as an innate immune checkpoint and a promising therapeutic target across multiple cancer types.
Large-scale genomic analyses have revealed distinct MerTK expression patterns across human tissues and cell types, with implications for both physiology and disease. The following table summarizes key expression findings from recent studies:
Table 2: MerTK Expression Profile Across Human Tissues and Cell Types
| Cell/Tissue Type | Expression Level | Functional Significance | References |
|---|---|---|---|
| Macrophages/Monocytes | High | Efferocytosis, immune regulation, M2 polarization | [1] [7] |
| Brain Endothelial Cells | High | Blood-brain barrier integrity, stroke response | [4] |
| Dendritic Cells | Moderate | Immune tolerance, differentiation | [1] |
| Liver & Heart | Moderate | Tissue homeostasis, coagulation regulation | [7] |
| Cancer Cells | Variable (30-80%) | Survival signaling, therapy resistance | [6] [7] |
| Sensory Systems | Moderate | Photoreceptor outer segment phagocytosis | [7] |
Analysis of approximately 42,700 human RNA-seq and scRNA-seq samples indicates that MerTK expression shows sex differences in many tissues and is altered in numerous pathological conditions, including cardiovascular diseases, cancer, and brain disorders [7]. This comprehensive expression atlas supports the therapeutic targeting of MerTK in specific disease contexts and patient populations.
Purpose: To evaluate the inhibitory potency of small-molecule compounds against MerTK kinase activity.
Methodology (adapted from [5]):
Reaction Conditions:
Procedure:
Data Analysis: Calculate percentage inhibition for each concentration and generate IC₅₀ values using non-linear regression curve fitting (GraphPad Prism)
Purpose: To monitor MerTK pathway activation and inhibition in human melanoma G361 cells using phosphorylated AKT as a surrogate marker.
Methodology (adapted from [5]):
Validation: Confirm MerTK-specificity using siRNA-mediated knockdown (siMER from Dharmacon) [5]
Purpose: To quantify the phagocytic clearance of apoptotic cells by MerTK-expressing macrophages.
Methodology (adapted from [1]):
Apoptotic Cell Preparation:
Phagocytosis Assay:
Inhibition Studies: Pre-treat macrophages with MerTK inhibitors (UNC2025, 0-300 nM) or neutralizing antibodies for 1 hour prior to assay
Several small-molecule inhibitors targeting MerTK kinase activity have been developed and characterized in preclinical models. The following table summarizes the key properties of leading MerTK inhibitors:
Table 3: Profile of Selected MerTK Small-Molecule Inhibitors
| Compound | MerTK IC₅₀ | Selectivity Profile | Key Pharmacological Properties | Development Status |
|---|---|---|---|---|
| UNC2025 | 2.7 nM [6] | Potent against FLT3 (similar to MerTK), >45-fold selective vs Axl [6] | Oral bioavailability (100% in mice), t₁/₂=3.8h, inhibits MerTK in bone marrow [6] | Preclinical (robust in vivo efficacy in leukemia models) [6] |
| UNC569 | 22 nM [5] | Moderate selectivity within TAM family | Suitable for cellular studies | Research tool compound [5] |
| BMS-777607 | 1.8 nM (AXL) [4] | Inhibits AXL, Mer, Tyro3 | In vivo activity in infection models | Preclinical/Investigational [4] |
UNC2025 has demonstrated significant anti-leukemic activity in xenograft models, with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival, irrespective of starting disease burden [6]. In a patient-derived AML xenograft model, UNC2025 treatment induced disease regression and enhanced sensitivity to methotrexate, supporting its potential for combination therapy [6].
A significant challenge in developing MerTK inhibitors has been the instability of phospho-MerTK detection in human cancer cells without pervanadate pretreatment [5]. To address this limitation, researchers have identified phosphorylated AKT (pAKT at S473) as a robust pharmacodynamic marker for MerTK inhibition in G361 melanoma cells, which express high endogenous levels of MerTK but not Axl [5].
The validation strategy includes:
The therapeutic targeting of MerTK presents distinct opportunities based on disease context:
Future research directions should focus on:
MerTK represents a critical signaling node at the intersection of efferocytosis, immune regulation, and cancer progression. Its well-characterized structure and activation mechanism provide a solid foundation for therapeutic intervention, while its diverse downstream signaling pathways mediate pleiotropic effects in physiology and disease. The continued development of potent and selective inhibitors, coupled with robust pharmacodynamic biomarkers and patient stratification strategies, promises to unlock the full therapeutic potential of MerTK modulation across a spectrum of human diseases.
The TAM receptor family comprises three receptor tyrosine kinases: TYRO3, AXL, and MERTK (Mer). These receptors are activated by their ligands, Growth arrest-specific protein 6 (Gas6) and Protein S (Pros1) [1] [2]. Structurally, each TAM receptor features an extracellular domain with two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) repeats, a transmembrane domain, and a conserved intracellular tyrosine kinase domain [3] [2].
UNC569 is a first-in-class, ATP-competitive small molecule inhibitor that potently and selectively targets MERTK [4].
The diagram below illustrates how this compound exerts its effects at the molecular level.
This compound inhibits MERTK kinase activity, blocking pro-survival signals.
The table below summarizes key quantitative data from biochemical and cellular studies of this compound.
| Parameter | Value / Result | Experimental Context |
|---|---|---|
| Biochemical IC₅₀ (MERTK) | 2.9 nM | In vitro kinase assay [4]. |
| Biochemical IC₅₀ (Axl) | 37 nM | In vitro kinase assay [4]. |
| Biochemical IC₅₀ (Tyro3) | 48 nM | In vitro kinase assay [4]. |
| Cellular IC₅₀ (pMERTK) | ~100-250 nM | Inhibition of MERTK phosphorylation in Jurkat (T-ALL) and 697 (B-ALL) cell lines [4]. |
| Cell Viability (IC₅₀) | ~500 nM - 1 µM | Reduction of viable cells in ALL cell lines (e.g., Jurkat, 697) after 48-72 hours [4]. |
| Apoptosis Induction | >2-fold increase | Increase in apoptotic cells (YoPro+ & PI-) in ALL cell lines after 48-hour treatment [4]. |
| In Vivo Efficacy (Zebrafish) | >50% reduction | Reduction in tumor burden in a transgenic zebrafish T-ALL model after 2-week treatment (4 µM) [4]. |
The following section details key methodologies used to evaluate this compound's efficacy.
This protocol determines this compound's ability to inhibit MERTK activation and its downstream pathways [4].
These assays evaluate the phenotypic consequences of MERTK inhibition [4].
This protocol assesses this compound's efficacy in a live animal model [4].
The following diagram outlines the key experimental steps for validating this compound.
Key experimental workflow for validating this compound efficacy from molecular to organism level.
While This compound validated MERTK as a therapeutic target in preclinical models, its development has been superseded by next-generation inhibitors. The more advanced compound UNC2025, an orally bioavailable inhibitor of MERTK and FLT3, has demonstrated superior pharmacokinetics and robust efficacy in patient-derived xenograft models of acute leukemia, supporting its continued clinical development [5].
Current research focuses on developing TAM receptor inhibitors for cancer immunotherapy, as TAM receptors are pivotal in creating an immunosuppressive tumor microenvironment [2]. Future work will likely explore combination therapies pairing TAM inhibitors with chemotherapy, other targeted agents, or immune checkpoint blockers to overcome treatment resistance and enhance anti-tumor immunity.
The table below summarizes the fundamental biochemical and pharmacological properties of UNC569.
| Property | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Primary Target | Mer receptor tyrosine kinase (MerTK) [1] [2] |
| Mechanism of Action | Reversible, ATP-competitive inhibitor [3] [4] |
| Selectivity | Potent against Mer; also inhibits related TAM family kinases Axl and Tyro3 with lower potency [2] [3] |
| Highest Phase | Preclinical [1] |
The potency of this compound has been characterized across various assay systems, from purified enzymes to live cells, as detailed in the following table.
| Parameter | Value / Result | Context / Cell Line |
|---|---|---|
| Mer IC50 | 2.9 nM | Biochemical assay [2] [3] [4] |
| Mer Ki | 4.3 nM | Biochemical assay [3] [4] |
| Axl IC50 | 37 nM | Biochemical assay [2] [3] [4] |
| Tyro3 IC50 | 48 nM | Biochemical assay [2] [3] [4] |
| Cellular Mer IC50 | 141 nM | Human B-ALL 697 cells [3] [4] |
| Cellular Mer IC50 | 193 nM | Jurkat T-ALL cells [3] [4] |
| Apoptosis Induction | Increased cleaved Caspase-3 & PARP | 697 and Jurkat cells (1 µM, 24h) [3] [4] |
The anti-cancer efficacy of this compound has been demonstrated through a range of standardized experimental methodologies.
This compound exerts its effects by specifically targeting the Mer signaling axis, which is ectopically expressed in several cancers but not in normal lymphocytes [2]. The following diagram illustrates the mechanism and downstream consequences.
This compound inhibits Mer phosphorylation, blocking downstream pro-survival signaling pathways.
The primary research focus for this compound has been in oncology, particularly in cancers where Mer is abnormally expressed.
In vivo pharmacokinetic studies in mice have shown that this compound has favorable drug-like properties, including low systemic clearance (19.5 mL/min/kg), a high volume of distribution (Vss of 5.83 L/kg), and good oral bioavailability (57%), supporting its potential for further development [3] [4].
UNC569 exerts its effects by directly inhibiting Mer kinase activity, which subsequently disrupts key pro-survival signaling pathways in cancer cells.
This compound mechanism: inhibiting Mer kinase activity disrupts pro-survival signaling pathways, reducing proliferation and inducing apoptosis in cancer cells.
The following are summaries of core methodologies used to evaluate this compound's efficacy in preclinical studies.
The table below consolidates key experimental findings that demonstrate the anti-cancer effects of this compound.
| Experimental Model | Findings | Significance |
|---|---|---|
| ALL Cell Lines (in vitro) [1] [2] | Induced apoptosis; increased cleaved Caspase-3 & PARP; inhibited Mer, p-AKT, p-ERK. | Confirms on-target Mer inhibition and functional cell death. |
| Zebrafish T-ALL Model [1] | >50% reduction in tumor burden after 2-week treatment. | Demonstrates efficacy in a live animal model. |
| Mouse Xenograft (CNS) [3] | Delayed onset, reduced CNS infiltration, prolonged survival. | Suggests potential to treat CNS leukemia. |
| Chemosensitization [1] | Increased sensitivity to cytotoxic chemotherapies. | Supports combination therapy strategies. |
The preclinical data for this compound supports its continued investigation as a targeted therapeutic strategy. Key implications include:
UNC569 is a novel, potent, and selective small-molecule inhibitor of the Mer receptor tyrosine kinase (Mer TK) [1] [2]. Its development was based on a structure-based design from a known Mer/C52 co-crystal structure and iterative medicinal chemistry [2]. Mer TK is ectopically expressed in ALL patient samples and cell lines but is not expressed in normal human T- and B-lymphocytes, making it an excellent candidate for targeted therapy with the potential to reduce off-target effects [1] [2]. Inhibition of Mer disrupts pro-survival signaling pathways, impairs cancer cell survival and proliferation, and can re-sensitize leukemic cells to conventional chemotherapeutics [1] [3].
The diagram below illustrates the mechanism of action of this compound in an ALL cell.
Figure 1: Mechanism of Action of this compound in ALL Cells. This compound selectively inhibits Mer receptor tyrosine kinase, blocking downstream pro-survival signaling pathways (ERK1/2 and AKT), which leads to reduced proliferation and increased apoptosis.
The following tables summarize key quantitative data from biochemical and cellular studies of this compound.
Table 1: Kinase Inhibitory Profile of this compound (Biochemical IC₅₀) [1] [3]
| Target Kinase | IC₅₀ (nM) |
|---|---|
| Mer | 2.9 |
| Axl | 37 |
| Tyro3 | 48 |
Table 2: Cellular Activity of this compound in ALL Models [1] [2] [3]
| Assay Type | Cell Line / Model | Key Result / IC₅₀ |
|---|---|---|
| Mer Phosphorylation Inhibition | 697 (B-ALL) | IC₅₀ < 100 nM |
| Jurkat (T-ALL) | IC₅₀ < 100 nM | |
| Proliferation/Survival (48-hr) | 697 (B-ALL) | IC₅₀ = 0.91 ± 0.16 µM |
| Jurkat (T-ALL) | IC₅₀ = 1.55 ± 0.19 µM | |
| Colony Formation | 697 & Jurkat | Significant dose-dependent decrease |
| In Vivo Efficacy | Zebrafish T-ALL | >50% reduction in tumor burden (4 µM, 2 weeks) |
This protocol is used to confirm target engagement by measuring the reduction of phosphorylated Mer in cells after treatment with this compound [1].
This colorimetric assay measures the reduction of cell proliferation and/or survival upon this compound treatment [2].
This assay tests the ability of single cells to form colonies in a semi-solid medium after this compound treatment, reflecting long-term proliferative potential and clonogenicity [1] [2].
This protocol assesses how this compound enhances the effect of standard chemotherapeutic agents [2].
The experimental workflow for these key assays is summarized below.
Figure 2: Experimental Workflow for Evaluating this compound in ALL. The core in vitro assays used to characterize the efficacy and mechanism of this compound in acute lymphoblastic leukemia cell models.
Evidence from preclinical models supports the therapeutic potential of this compound.
This compound represents a promising targeted therapeutic strategy for subtypes of ALL characterized by ectopic expression of Mer TK [1] [5]. Its efficacy as a single agent and its ability to sensitize leukemic cells to conventional chemotherapy in vitro provide a strong rationale for its further development [2]. The compound's activity in reducing CNS leukemia in preclinical models highlights its potential to address a major clinical challenge in ALL treatment [5]. Subsequent research should focus on optimizing dosing regimens, exploring its combination with other targeted therapies, and advancing more clinically suitable Mer inhibitors toward clinical trials.
The core mechanism of UNC569, a Mer receptor tyrosine kinase inhibitor, is to reduce pro-survival signaling (through pathways like ERK1/2 and AKT) and induce apoptosis in leukemia cells, including Jurkat T-ALL models [1]. You can detect this apoptotic response using several well-established methods.
The table below summarizes the key techniques applicable to this compound-treated Jurkat cells:
| Assay Type | What It Measures | Key Reagents & Kits |
|---|---|---|
| Annexin V/Propidium Iodide (PI) [2] | Phosphatidylserine externalization (early apoptosis) & membrane integrity (late apoptosis/necrosis). | Annexin V conjugate (e.g., Alexa Fluor 488), PI, Annexin Binding Buffer [3] [2]. |
| Caspase Activity [4] | Activation of executioner caspases-3/7. | Caspase-3/7 substrate (e.g., NucView 488) [4]. |
| Western Blot Analysis [1] [5] | Cleavage of apoptotic markers (e.g., PARP, Caspases). | Antibodies against cleaved PARP, cleaved Caspase-3 [1] [5]. |
| Mitochondrial Membrane Potential [6] | Loss of mitochondrial health, an early apoptotic event. | Fluorescent dyes (e.g., DiOC₂(3)) [7]. |
| DNA Fragmentation (TUNEL) [8] | DNA strand breaks, a hallmark of late apoptosis. | Terminal deoxynucleotidyl transferase (TdT), labeled dUTP [8]. |
This is a widely used and reliable method to quantify early and late apoptosis. The following workflow outlines the key stages.
Cell Culture and Treatment:
Cell Harvesting and Staining:
Flow Cytometry Analysis:
To build robust evidence, combine the Annexin V/PI assay with other methods:
Western Blot for Apoptotic Markers:
Caspase-3/7 Activity Assay:
The table below summarizes the key parameters from published studies using UNC569 in Western blot experiments:
| Parameter | Detailed Specification |
|---|---|
| Cell Lines | 697 (B-ALL), Jurkat (T-ALL), BT12 (Atypical Teratoid/Rhabdoid Tumor) [1] |
| Working Concentration | 1 μM [1] [2] [3] |
| Pre-treatment Duration | 1 to 1.5 hours prior to cell lysis [1] [2] [3] |
| Key Findings | Inhibition of Mer phosphorylation; reduced downstream ERK1/2 and AKT signaling [1] |
The experimental workflow for preparing and analyzing cell lysates can be visualized as follows:
This compound's effects were validated in other functional assays, which support and complement the Western blot findings. Key parameters from these assays are summarized below:
| Assay Type | This compound Concentration | Incubation Time | Observed Effect |
|---|---|---|---|
| Apoptosis Analysis | 0.4 - 2.0 µM | 24 hours | Dose-dependent induction of apoptosis; increased levels of cleaved Caspase-3 and PARP [2] [3]. |
| Mer Phosphorylation (IC₅₀) | ~141 nM (697 cells) ~193 nM (Jurkat cells) | 1 hour | Potent inhibition of Mer autophosphorylation [2] [3]. |
Acute lymphoblastic leukemia (ALL) represents the most common childhood malignancy, with T-cell ALL (T-ALL) exhibiting a particularly poor prognosis compared to B-lineage ALL. Current chemotherapeutic regimens are associated with significant short- and long-term toxicities, creating an urgent need for novel targeted therapeutic approaches with improved safety profiles. The Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3/Axl/Mer) family, has emerged as a promising therapeutic target in T-ALL. Mer is ectopically expressed in ALL patient samples and cell lines but is not expressed in normal T- and B-lymphocytes at any developmental stage, providing a potential therapeutic window. Inhibition of Mer expression has been demonstrated to reduce pro-survival signaling, increase sensitivity to cytotoxic agents, and significantly delay leukemia development in vivo, supporting the rationale for Mer-targeted therapies in ALL.
The zebrafish (Danio rerio) T-ALL model provides a powerful platform for evaluating potential leukemia therapeutics. Zebrafish offer several distinct advantages for leukemia research, including high fecundity, optical transparency during early development, and genetic tractability. The zebrafish model expressing transgenic human MYC (hMYC) driven by a rag2 promoter develops T-ALL with high penetrance, providing a robust system for evaluating drug efficacy in vivo. In this model, lymphoblasts express Mer and enhanced green fluorescent protein (eGFP), enabling precise quantification of tumor burden through fluorescence measurement. These application notes provide detailed protocols for evaluating the efficacy of this compound, a novel small-molecule Mer inhibitor, in zebrafish T-ALL models, along with comprehensive experimental methodologies and data analysis techniques.
Table 1: Advantages of Zebrafish T-ALL Models for Drug Discovery
| Feature | Advantage | Application in this compound Studies |
|---|---|---|
| Optical Transparency | Enables direct visualization of leukemic cells | Real-time monitoring of tumor burden reduction via fluorescence |
| High Fecundity | Generates large numbers of embryos for high-throughput screening | Statistical power for treatment efficacy assessments |
| Genetic Manipulability | Easy introduction of transgenes and mutations | MYC-driven T-ALL model with Mer and eGFP expression |
| Physiological Relevance | Conserved cancer pathways and drug metabolism | Translationally relevant assessment of Mer inhibition |
| Cost Effectiveness | Lower maintenance costs compared to mammalian models | Capacity for larger sample sizes and multiple treatment arms |
This compound is a first-in-class, potent, and selective small-molecule inhibitor of the Mer receptor tyrosine kinase. Chemically designated as 1-(((1r,4r)-4-aminocyclohexyl)methyl)-N-butyl-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine, this compound exhibits exceptional potency against Mer with an IC50 of 2.9 nM while demonstrating good selectivity within the TAM family (Axl IC50 = 37 nM; Tyro3 IC50 = 48 nM). The compound has a molecular formula of C22H29FN6 and a molecular weight of 396.50 g/mol. This compound appears as a white to yellow solid powder with a calculated LogP of 4.16, indicating appropriate lipophilicity for cellular penetration. The compound displays satisfactory solubility in DMSO (~31.3 mg/mL or ~78.8 mM), facilitating its use in both in vitro and in vivo applications.
The mechanism of action of this compound involves competitive inhibition of Mer tyrosine kinase activity at the ATP-binding site, effectively blocking receptor autophosphorylation and subsequent activation of downstream signaling cascades. In T-ALL, MerTK signaling promotes leukemic cell survival and proliferation through multiple pathways, including PI3K/AKT and RAS/ERK signaling networks. By inhibiting Mer activation, this compound disrupts these pro-survival signals, leading to reduced cellular proliferation, increased apoptosis, and enhanced sensitivity to conventional chemotherapeutic agents. The compound specifically targets the malignant lymphoblasts that ectopically express Mer while sparing normal hematopoietic cells that do not express this receptor, potentially minimizing off-target effects and associated toxicities.
Table 2: In Vitro Efficacy of this compound in Hematopoietic Cell Lines
| Cell Line | Cancer Type | Mer Phosphorylation IC50 | Apoptosis Induction | Colony Formation Reduction | Key Downstream Effects |
|---|---|---|---|---|---|
| Jurkat | T-ALL | 193 nM | Significant at ≥1 μM (24h) | >70% decrease in methylcellulose | Inhibition of pERK1/2 and pAKT |
| 697 | B-ALL | 141 nM | Significant at ≥1 μM (24h) | >70% decrease in methylcellulose | Inhibition of pERK1/2 and pAKK |
| BT12 | ATRT | Not determined | Moderate at 1 μM (24h) | >60% decrease in soft agar | Inhibition of pro-survival signaling |
Purpose: To evaluate this compound-induced apoptosis in ALL cell lines by measuring cleavage of PARP and Caspase-3. Materials:
Procedure:
Purpose: To assess this compound-mediated inhibition of Mer phosphorylation and downstream signaling pathways. Materials:
Procedure:
The zebrafish T-ALL model employs transgenic animals expressing human MYC (hMYC) under the control of a rag2 promoter, which drives expression in lymphoid cells. These zebrafish develop T-ALL with high penetrance, typically manifesting by 75 days post-fertilization (dpf). The lymphoblasts in this model co-express Mer and enhanced green fluorescent protein (eGFP), enabling precise tracking and quantification of tumor burden through fluorescence imaging. For optimal results, zebrafish should be housed in an aquatic colony maintained at 28.5°C with a 14:10 hour light:dark circadian cycle. All experimental procedures must be approved by the appropriate Institutional Animal Care and Use Committee (IACUC) following established guidelines for zebrafish research.
Protocol: Zebrafish T-ALL Treatment with this compound
Purpose: To evaluate the efficacy of this compound in reducing tumor burden in zebrafish T-ALL models. Materials:
Procedure:
Data Analysis: Calculate percentage reduction in tumor burden by comparing fluorescence intensity between this compound-treated and control groups. Statistical significance can be determined using Student's t-test or one-way ANOVA with post-hoc testing, with p<0.05 considered significant.
Figure 1: Zebrafish T-ALL Treatment Workflow. This diagram illustrates the sequential steps for evaluating this compound efficacy in the zebrafish T-ALL model, from animal screening through data analysis.
The Mer receptor tyrosine kinase functions as a central node in a sophisticated signaling network that promotes leukemic cell survival and proliferation. Under physiological conditions, Mer activation occurs through binding to its ligand Gas6, leading to receptor dimerization, autophosphorylation, and initiation of downstream signaling cascades. In T-ALL, the ectopic expression of Mer creates a dependency on these signaling pathways, rendering leukemic cells vulnerable to Mer inhibition. This compound exerts its anti-leukemic effects by competitively binding to the ATP-binding site of Mer, preventing receptor autophosphorylation and subsequent activation of key downstream effectors.
The primary signaling pathways disrupted by this compound treatment include the PI3K/AKT pathway, which normally promotes cell survival by inhibiting apoptotic machinery, and the RAS/ERK pathway, which drives cellular proliferation and cycle progression. Additionally, Mer inhibition affects other downstream effectors that contribute to the overall pro-survival signaling network in leukemic cells. The following diagram illustrates the comprehensive signaling network affected by this compound treatment:
Figure 2: Mer Signaling Pathway and this compound Mechanism of Action. This diagram illustrates the key signaling pathways mediated by Mer tyrosine kinase in T-ALL cells and the points of inhibition by this compound.
The downstream consequences of Mer inhibition by this compound include induction of apoptosis through increased PARP and Caspase-3 cleavage, reduction in colony formation capacity, and decreased proliferative potential in liquid culture. Additionally, this compound treatment sensitizes leukemic cells to conventional chemotherapeutic agents, suggesting potential utility in combination therapy regimens. The effect on downstream signaling molecules can be quantified through Western blot analysis of phospho-AKT and phospho-ERK1/2, providing pharmacodynamic biomarkers of this compound activity.
Proper experimental design is crucial for obtaining meaningful data from this compound efficacy studies. For in vitro experiments, include appropriate controls such as vehicle controls (DMSO at equivalent concentration), positive controls (established chemotherapeutic agents), and negative controls (untreated cells). Ensure sufficient replication with a minimum of three biological replicates per treatment condition to account for biological variability. When establishing dose-response relationships, use a wide concentration range (0.4-2.0 μM for this compound) with at least 6-8 data points to accurately determine IC50 values.
For zebrafish in vivo studies, randomization is critical to minimize bias. Distribute fish with comparable tumor burden across treatment groups using fluorescence quantification at baseline. Include both vehicle controls and mock-treated controls to account for potential effects of the solvent and handling stress. Sample size calculations should be performed prior to experiments, with typical in vivo studies requiring 10-15 fish per treatment group to detect a 50% reduction in tumor burden with 80% power at α=0.05. Maintain consistent environmental conditions throughout the study period to minimize stress-related variability in tumor progression.
Quantitative data from this compound experiments should undergo appropriate statistical analysis. For continuous outcomes such as fluorescence intensity, apoptosis percentage, or band density measurements, use parametric tests (Student's t-test for two groups, ANOVA for multiple groups) after confirming normal distribution. For non-normally distributed data, apply equivalent non-parametric tests (Mann-Whitney U test or Kruskal-Wallis test). Express all results as mean ± standard deviation or standard error of the mean, clearly indicating the sample size (n) for each group.
Interpretation of results should consider both statistical and biological significance. A successful this compound treatment in vitro should demonstrate:
For in vivo zebrafish studies, successful this compound treatment should show:
Table 3: Troubleshooting Guide for this compound Experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor inhibition of Mer phosphorylation | Compound degradation or insufficient concentration | Prepare fresh this compound stock, verify concentration, increase treatment dose |
| High background in Western blots | Non-specific antibody binding or insufficient washing | Optimize antibody concentrations, increase wash stringency, include appropriate controls |
| Variable apoptosis induction | Cell density variability or inconsistent treatment | Standardize cell density at treatment initiation, ensure consistent compound addition |
| Low zebrafish tumor burden | Young fish or delayed leukemia development | Use fish >75 dpf, verify transgene expression, pre-screen for fluorescence |
| High mortality in zebrafish studies | Compound toxicity or environmental stress | Include concentration range-finding study, verify water quality parameters |
For in vitro studies, several parameters can be optimized to enhance this compound efficacy assessment. Treatment duration may be adjusted based on the specific endpoint; while 1.5 hours is sufficient for phosphorylation studies, 24 hours or longer may be necessary for apoptosis and viability assessments. Serum concentration in culture media can influence compound efficacy, with lower serum conditions (2-5%) sometimes enhancing treatment effects. Combination therapies with conventional chemotherapeutic agents can be explored to identify synergistic interactions, with sequential versus concurrent administration schedules yielding different outcomes.
For zebrafish studies, several aspects can be optimized to improve data quality. Treatment timing relative to tumor development can significantly influence outcomes; earlier intervention may produce more robust effects but have less clinical relevance. Administration route alternatives include microinjection for more precise dosing, though immersion remains the simplest method for high-throughput screening. Water temperature can be slightly adjusted (26-30°C range) to optimize compound uptake while maintaining zebrafish health. Solvent composition may require optimization if DMSO concentration exceeds 0.1%, which might necessitate alternative solvent systems or carrier agents.
| Parameter | Details and Values |
|---|---|
| Molecular Weight | 396.50 g/mol [1] |
| Solubility in DMSO | 31.25 mg/mL (78.81 mM) [1] |
| Recommended Stock Concentration | 10-25 mg/mL in DMSO [1] |
| Storage Conditions (Stock Solution) | -80°C for 6 months; -20°C for 1 month [1] |
| Reconstitution Note | Solution should be prepared freshly and used on the same day for in vivo studies [1] |
Inhibition of Mer Phosphorylation and Downstream Signaling [2]
Mouse Xenograft Models (for reference) [3]
While the searched results do not provide a specific in vivo protocol for this compound in mice, they note that its analog, UNC2025, was administered orally at 3 mg/kg in xenograft models [3] [4]. For this compound itself, one source mentions it has good oral bioavailability (57%) in mice, but a specific dosing protocol was not found in the current search [1].
The following diagram illustrates the typical experimental workflow and the key signaling pathways modulated by this compound, based on the described protocols.
UNC569 is a potent, reversible, and ATP-competitive small-molecule inhibitor of the Mer receptor tyrosine kinase (RTK) [1] [2]. It was developed as a targeted therapeutic candidate for cancers where Mer is abnormally expressed, such as acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT) [1] [3]. The following notes and protocols consolidate information from supplier data sheets and peer-reviewed literature to support its use in biological research.
The following table summarizes the critical storage information for this compound:
| Condition | Specification |
|---|---|
| Long-Term Storage (Powder) | -20°C for 3 years; 4°C for 2 years [4]. |
| Short-Term Storage | +2°C to +8°C; protect from light [2]. |
| Reconstituted Stock Solution | -80°C for 6 months; -20°C for 1 month [4]. Protect from light [2]. |
| Handling Note | Packaged under inert gas [2]. After opening, aliquot stock solutions to avoid repeated freeze-thaw cycles [2]. |
The table below summarizes quantitative data on this compound's activity:
| Parameter | Value | Description / Context |
|---|---|---|
| IC₅₀ (Mer kinase) | 2.9 nM | Biochemical kinase assay [4] [2] [5]. |
| Ki (Mer kinase) | 4.3 nM | Biochemical kinase assay [4] [2]. |
| IC₅₀ (Axl) | 37 nM | Biochemical kinase assay [4] [2]. |
| IC₅₀ (Tyro3) | 48 nM | Biochemical kinase assay [4] [2]. |
| IC₅₀ (p-Mer in 697 cells) | 141 nM | Inhibition of Mer autophosphorylation in human B-ALL cells [4] [1]. |
| IC₅₀ (Viability, 697 cells) | 0.91 µM | Reduction of proliferation/survival after 48 hours [1] [5]. |
| IC₅₀ (Viability, Jurkat cells) | 1.55 µM | Reduction of proliferation/survival after 48 hours [1] [5]. |
| *In Vivo* Efficacy (Zebrafish) | >50% tumor burden reduction | 4 µM for 2 weeks in T-ALL zebrafish model [1] [3]. |
1. Inhibition of Mer Phosphorylation in ALL Cell Lines [1]
2. Apoptosis Analysis via Western Blot [1]
3. Colony Formation Assay [1] [5]
4. Chemosensitization Assay [5]
This compound exerts its effects by potently and selectively inhibiting the Mer receptor tyrosine kinase. The following diagram illustrates its mechanism of action and downstream consequences in cancer cells.
This diagram shows that in cancer cells, this compound acts as a direct ATP-competitive inhibitor of Mer kinase activity [4] [2]. By preventing Mer autophosphorylation and activation, it blocks downstream pro-survival signaling pathways, primarily PI3K/AKT and MAPK/ERK [1]. This inhibition leads to reduced cell proliferation/survival, increased apoptosis, and greater sensitivity to conventional chemotherapy drugs [1] [5].
This compound is a reversible, ATP-competitive inhibitor that targets the Mer tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family. It demonstrates potent activity against Mer (IC₅₀ = 2.9 nM) with selectivity over the related kinases Axl (IC₅₀ = 37 nM) and Tyro3 (IC₅₀ = 48 nM) [1] [2] [3]. Its primary application in research has been in the context of hematological malignancies and solid tumors, such as acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and atypical teratoid/rhabdoid tumors (ATRT) [1] [4] [5].
Here are the consolidated protocols for key experiments demonstrating this compound's activity, as reported in the literature.
This protocol is used to assess the direct biochemical effects of this compound on Mer autophosphorylation and its key downstream pathways.
1. Cell Culture and Treatment:
2. Cell Stimulation and Lysis:
3. Detection of Mer Phosphorylation (Immunoprecipitation & Western Blot):
These functional assays determine the phenotypic consequences of Mer inhibition.
1. Cell Growth/Proliferation Assay (WST-8):
2. Apoptosis Analysis by Western Blot:
3. Apoptosis Assay by Flow Cytometry:
This protocol describes an in vivo model used to evaluate this compound's efficacy against leukemia.
The table below summarizes critical quantitative findings from the research on this compound.
| Parameter | Value / Observation | Experimental Context |
|---|---|---|
| Mer Kinase IC₅₀ | 2.9 nM [2] [3] | In vitro kinase assay |
| Cellular pMER IC₅₀ | 141 nM (697 cells), 193 nM (Jurkat cells) [1] [2] [3] | Western blot in B-ALL/T-ALL lines |
| Downstream Signaling | Inhibition of pAKT & pERK [1] [5] [7] | Western blot (e.g., at 1 µM this compound) |
| Apoptosis Induction | Increased cleaved Caspase-3 & PARP [2] [5] [3] | Western blot (e.g., at 1-2 µM this compound) |
| In Vivo Efficacy | >50% reduction in tumor burden [1] [4] [3] | Zebrafish T-ALL model (4 µM, 2 weeks) |
| Pharmacokinetics (Mouse) | Oral bioavailability: 57% [2] [3] | 3 mg/kg dose |
This compound acts as a competitive antagonist of ATP in the kinase domain of Mer, thereby inhibiting its autophosphorylation and activation. This inhibition blocks key pro-survival signaling cascades, leading to reduced cell viability and induced apoptosis in Mer-dependent cancer cells. The following diagram illustrates this mechanism and its consequences.
Mer receptor tyrosine kinase (Mer RTK) belongs to the TAM (Tyro3/Axl/Mer) family of receptor tyrosine kinases and has emerged as a significant therapeutic target in oncology research. Mer is frequently overexpressed or abnormally activated in diverse human malignancies, including acute lymphoblastic leukemia (ALL), atypical teratoid/rhabdoid tumors (AT/RT), and non-small cell lung cancer (NSCLC). This ectopic expression promotes oncogenic signaling through multiple pathways, enhancing cancer cell survival, proliferation, and therapeutic resistance. Importantly, Mer is not expressed in normal T- and B-lymphocytes at any developmental stage, making it an attractive candidate for targeted cancer therapy with potentially reduced off-target effects. [1] [2]
The oncogenic functions of Mer are mediated through its activation of key downstream signaling pathways, particularly the PI3K/AKT and MAPK/ERK cascades, which promote cell survival and proliferation. Research has demonstrated that inhibition of Mer expression or activity reduces pro-survival signaling, increases sensitivity to chemotherapeutic agents, and delays leukemia development in vivo. These compelling biological rationales have spurred the development of Mer-targeted therapeutics, with UNC569 representing the first well-characterized small molecule inhibitor specifically designed to target this kinase. [1]
This compound is a potent, reversible, ATP-competitive inhibitor of Mer kinase with excellent pharmacological properties. This pyrazolopyrimidine-derived compound demonstrates high potency against Mer with an IC50 of 2.9 nM and a Ki of 4.3 nM. While this compound is highly selective for Mer, it also inhibits other TAM family members with lower affinity, exhibiting IC50 values of 37 nM for Axl and 48 nM for Tyro3. This compound has favorable drug-like properties, including low systemic clearance (19.5 mL/min/kg), high volume of distribution (Vss of 5.83 L/kg), and good oral bioavailability (57% in mice), making it suitable for both in vitro and in vivo studies. [1] [3]
This compound exerts its anti-cancer effects through direct inhibition of Mer kinase activity, subsequently suppressing downstream survival signaling pathways. Treatment with this compound effectively inhibits Mer phosphorylation and activation, leading to reduced phosphorylation of key signaling molecules in both the ERK1/2 and AKT pathways. This disruption of pro-survival signaling results in several phenotypic consequences in cancer cells, including reduced proliferation, increased apoptosis (evidenced by elevated levels of cleaved Caspase-3 and PARP), decreased colony formation capacity, and enhanced chemosensitivity. The compound has demonstrated efficacy in diverse experimental models, including human leukemia cell lines and zebrafish T-ALL models, supporting its investigation as a therapeutic agent for Mer-dependent cancers. [1] [4] [3]
The colony formation assay (CFA), also known as the clonogenic assay, is an in vitro technique that evaluates the ability of single cells to proliferate and form colonies of 50 or more cells, reflecting long-term proliferative capacity and reproductive viability. This assay was originally developed in the 1950s by Theodore Puck and Philip Marcus to study radiation effects on mammalian cells and has since become a gold standard in cancer research for assessing the impact of therapeutic agents on cellular reproductive death. The critical threshold of 50 cells (approximately 5-6 cell divisions) ensures that only cells with sustained proliferative capacity are counted, distinguishing this method from short-term viability assays that often overestimate cell survival. [5]
When performed in methylcellulose-based semi-solid media, this assay prevents cell movement and aggregation, ensuring that each colony arises from a single progenitor cell. The viscous methylcellulose matrix (typically at a final concentration of 1.27-1.3%) maintains localized growth while allowing nutrient diffusion, creating distinct colonies that can be enumerated and characterized according to their unique morphological features. This methodology is particularly valuable in oncology research for quantifying the effects of targeted inhibitors like this compound on the clonogenic potential of cancer cells, providing insights into long-term therapeutic efficacy that might not be apparent in short-term proliferation assays. [4] [5] [6]
Colony formation assays in methylcellulose provide critical information about cancer cell responses to therapeutic agents beyond what can be learned from conventional viability assays. By measuring the reduction in both the number and size of colonies following drug treatment, researchers can assess the effect of compounds on the self-renewal capacity of cancer cells—a property closely linked to tumor initiation and progression. For molecularly targeted agents like this compound, this assay format helps establish proof-of-concept for target engagement, determine appropriate concentration ranges for further study, and identify potential synergistic combinations with conventional chemotherapeutics. The ability to maintain cells in a semi-solid matrix for extended periods (typically 1-3 weeks) allows for the detection of delayed effects on cell proliferation and survival that might not be evident in shorter assays. [1] [5]
Table 1: this compound Efficacy in Preclinical Cancer Models
| Cancer Model | Assay Type | This compound Concentration | Key Findings | Reference |
|---|---|---|---|---|
| ALL Cell Lines (697, Jurkat) | Methylcellulose colony formation | 1 μM | Reduced colony formation; enhanced chemosensitivity | [1] |
| AT/RT Cell Line (BT12) | Soft agar colony formation | 1 μM | Decreased colony formation capacity | [1] |
| Zebrafish T-ALL Model | In vivo tumor burden | 4 μM for 2 weeks | >50% reduction in tumor burden compared to controls | [1] [7] |
| ALL Cell Lines | Apoptosis analysis | 0.4-2 μM for 24 hours | Increased cleaved Caspase-3 and PARP | [3] |
| ALL Cell Lines | Mer phosphorylation | 1 μM for 1.5 hours | Inhibited Mer activation and downstream signaling | [3] |
Table 2: this compound Biochemical Properties and Kinase Selectivity Profile
| Parameter | Value | Experimental Context |
|---|---|---|
| Mer IC50 | 2.9 nM | In vitro kinase assay |
| Mer Ki | 4.3 nM | In vitro binding assay |
| Axl IC50 | 37 nM | In vitro kinase assay |
| Tyro3 IC50 | 48 nM | In vitro kinase assay |
| Cellular Mer IC50 | 141-193 nM | 697 and Jurkat cell lines |
| Oral Bioavailability | 57% | Mouse pharmacokinetic study |
| Systemic Clearance | 19.5 mL/min/kg | Mouse pharmacokinetic study |
Research with this compound has demonstrated consistent anti-clonogenic effects across multiple hematological and solid tumor models. In acute lymphoblastic leukemia, treatment with this compound resulted in significant reduction of colony formation in methylcellulose assays, with concomitant inhibition of Mer phosphorylation at concentrations as low as 1 μM. Similar effects were observed in atypical teratoid/rhabdoid tumors, where this compound decreased colony formation in soft agar. Importantly, the compound showed synergistic effects when combined with conventional chemotherapeutic agents, sensitizing cancer cells to cytotoxic treatments. The in vivo efficacy of this compound was confirmed in a zebrafish T-ALL model, where continuous treatment for two weeks resulted in a greater than 50% reduction in tumor burden compared to vehicle-treated controls. [1] [7] [8]
Methylcellulose media preparation: Thaw methylcellulose-based media (such as R&D Systems HSC003 for human cells or HSC007 for mouse cells) overnight at 2-8°C. Once completely thawed, shake the bottle vigorously to thoroughly mix the contents. Allow air bubbles to escape by placing the bottle at room temperature or 2-8°C for 30-60 minutes. Aliquot the exact amount of media required for a single experiment into sterile 5 mL vials using a sterile 14-gauge laboratory pipetting needle and a 10 mL syringe. Due to the high viscosity of methylcellulose media, the use of a syringe is necessary for accurate volume measurement. [4] [6]
Cell preparation: For human hematopoietic cells, collect peripheral blood in heparinized syringes or Vacutainers and immediately mix gently to prevent clotting. Dilute the sample with an equal volume of HBSS before proceeding to Ficoll-Paque gradient centrifugation. For leukapheresis product, dilute with three volumes of PBS. Underlay the diluted sample with 15 mL of sterile Ficoll-Paque PLUS and centrifuge at 400 × g for 20 minutes with the brake off. Carefully harvest the mononuclear cells from the interface using a sterile Pasteur pipette. Wash with an equal volume of HBSS and centrifuge for 10 minutes at 400 × g to remove Ficoll-Paque PLUS residue. [4]
Cell plating: Resuspend the mononuclear cells in 10 mL of IMDM and count using a hemocytometer. Calculate the total number of cells needed based on the recommended final cell number per 35 mm culture dish (e.g., 1.0-5.0 × 10^4 for bone marrow cells). Transfer the appropriate volume of cells into a new 15 mL centrifuge tube and centrifuge for 10 minutes at 300 × g. Remove the supernatant and resuspend the cells in Cell Resuspension Solution (or appropriate media) to achieve a stock cell number approximately 10× the final number needed. [4] [6]
Methylcellulose mixture preparation: Combine methylcellulose-based media, culture supplements or cytokines (if required), and cells in the proportions recommended for the specific methylcellulose product being used. For example, when using HSC007 complete media for mouse cells, combine 3.0 mL methylcellulose media with 0.3 mL cells for duplicate experiments. Vigorously vortex the vial to thoroughly mix the cells with the media, then wait approximately 20 minutes to allow air bubbles to escape. [6]
Culture conditions: Add 1.1 mL of the final cell mixture to each 35 mm culture dish using a 3 mL syringe fitted with a 16-gauge needle. Spread the media evenly by gently rotating the dish. Use non-tissue culture treated Petri dishes to prevent cell attachment. Place two sample dishes and an uncovered dish containing 3-4 mL sterile water in a 100 mm culture dish and cover. The sterile water dish maintains necessary humidity for colony development. Incubate the cells for 14-16 days (human) or 8-12 days (mouse) at 37°C and 5% CO₂. Avoid disturbing the dishes during the incubation period to prevent shifting of colonies. [4] [6]
Colony enumeration: Score colonies at the end of the incubation period using an inverted microscope and a scoring grid. Prepare a scoring grid by marking a 100 mm culture dish with a marker using a standardized template. Count colonies consisting of at least 40 cells (human) or 30 cells (mouse), or the minimum cell count established by the laboratory. Identify different colony types based on morphological characteristics: [4] [5] [6]
Data analysis: Calculate plating efficiency (PE) as (number of colonies counted / number of cells plated) × 100%. For drug treatment studies, determine survival fraction as (PE of treated sample / PE of control) × 100%. Use appropriate statistical tests to compare colony numbers and size distributions between treatment groups. [5]
Stock solution preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. [3]
Treatment conditions: For colony formation assays, add this compound directly to the methylcellulose mixture at the desired final concentration (typically 0.1-2 μM based on experimental objectives). Include vehicle control (DMSO at the same concentration as in treated samples) and appropriate positive controls. For time-course studies, pre-treat cells with this compound in liquid culture for 24-48 hours before plating in methylcellulose, or add the compound directly to the methylcellulose mixture for continuous exposure throughout the assay period. [1] [3]
Combination therapy: To evaluate synergistic effects with chemotherapeutic agents, add both this compound and the chemotherapeutic drug (e.g., cytarabine, doxorubicin) to the methylcellulose mixture at predetermined concentrations. Include single-agent controls to determine individual contributions to colony inhibition. [1]
The following diagram illustrates the Mer receptor tyrosine kinase signaling pathway and the molecular mechanism of this compound inhibition:
Diagram 1: Mer receptor tyrosine kinase signaling pathway and this compound inhibition mechanism. This compound competitively inhibits ATP binding to Mer kinase domain, preventing autophosphorylation and subsequent activation of downstream PI3K/AKT and MAPK/ERK signaling cascades that promote cancer cell survival, proliferation, and chemoresistance. [1] [2] [3]
The following diagram outlines the complete experimental workflow for assessing this compound efficacy using methylcellulose-based colony formation assays:
Diagram 2: Comprehensive workflow for methylcellulose-based colony formation assay with this compound treatment. The process encompasses sample preparation, assay setup with drug incorporation, extended culture under optimized conditions, and final quantitative analysis of clonogenic capacity. [4] [5] [6]
Successful implementation of colony formation assays with this compound requires attention to several critical technical parameters that can significantly impact results and reproducibility. Cell density optimization is essential, as plating too few cells may yield insufficient colonies for statistical analysis, while excessive cell density can lead to colony overcrowding and merging. Recommended cell densities vary by cell type: for enriched CD34+ hematopoietic cells, plate 5.0 × 10² - 2.0 × 10³ cells per 35 mm dish; for bone marrow mononuclear cells, plate 1.0 - 5.0 × 10⁴ cells per dish. Each laboratory should empirically determine optimal plating densities for specific cell sources. [4] [6]
Methylcellulose quality and consistency are paramount for reproducible colony growth. Proper handling—including thorough mixing after thawing, allowance for air bubble dissipation, and meticulous dispensing using wide-bore needles or syringes—ensures uniform distribution of cells and compounds. The final methylcellulose concentration should be approximately 1.27-1.3% to maintain optimal viscosity that prevents cell migration while allowing nutrient diffusion. Environmental conditions during the incubation period must be strictly controlled, with maintenance of 37°C, 5% CO₂, and high humidity (95-98%) to support sustained cell proliferation without media evaporation or pH fluctuation. [4] [5] [6]
Poor colony formation: If control samples show inadequate colony formation, verify cell viability prior to plating, confirm appropriate cytokine combinations for the target cell population, check serum quality and concentration (typically 10% FBS), and ensure methylcellulose has not been degraded by improper storage or freeze-thaw cycles. [5]
Excessive background growth: If lawns of cells rather than discrete colonies form, reduce cell plating density, confirm methylcellulose concentration is sufficient to prevent cell migration, and verify that non-tissue culture treated dishes are being used to prevent cell attachment. [4] [5]
Variable this compound effects: If this compound response is inconsistent between experiments, verify compound solubility and stability, ensure thorough mixing in methylcellulose, confirm stock solution concentration and storage conditions, and include appropriate controls for vehicle effects. [1] [3]
Mechanism of Action: UNC569 is a potent, reversible, and ATP-competitive small-molecule inhibitor of the Mer receptor tyrosine kinase (RTK) [1]. Mer TK is ectopically expressed in various cancers, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), where it promotes pro-survival signaling and chemoresistance [2] [3]. This compound exerts its effects by:
The core rationale for its use in combination therapy is that by blocking these pro-survival signals, this compound lowers the threshold for apoptosis induced by conventional chemotherapeutic agents, thereby sensitizing cancer cells to treatment [3].
Key Preclinical Evidence: The following table summarizes quantitative data from studies on this compound's chemosensitizing effects:
| Cell Line / Model | Cancer Type | Combination Agent | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| 697 cells | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Etoposide | Significant increase in apoptotic and dead cells (43.3% vs 33.0% with etoposide alone) [3]. | |
| Jurkat cells | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Methotrexate | Significant increase in apoptotic and dead cells (26.9% vs 18.5% with methotrexate alone) [3]. | |
| MYC transgenic zebrafish | T-ALL | N/A (Monotherapy) | >50% reduction in tumor burden after 2 weeks of 4 μM treatment [2] [6]. | |
| OCI/AML5 & TMD7 cells | Acute Myeloid Leukemia (AML) | N/A (Monotherapy) | Suppressed cell growth and induced apoptosis; reduced phosphorylation of AKT and ERK [5]. |
The following sections provide detailed methodologies for key experiments demonstrating this compound's efficacy and chemosensitizing properties.
Protocol 1: Assessing Chemosensitization in ALL Cell Lines using Flow Cytometry This protocol evaluates the ability of this compound to enhance the effect of chemotherapeutics like etoposide and methotrexate [3].
1. Cell Culture and Treatment:
2. Apoptosis Assay by Flow Cytometry:
3. Data Analysis:
Protocol 2: Evaluating Anti-Leukemic Efficacy in a Zebrafish T-ALL Model This in vivo protocol assesses this compound's ability to reduce tumor burden [2] [6].
1. Zebrafish Model Preparation:
2. Drug Administration and Monitoring:
3. Endpoint Analysis:
The diagram below illustrates the signaling pathway targeted by this compound and the experimental workflow for assessing its chemosensitizing effect.
This compound is a novel, potent, and selective small-molecule inhibitor of the Mer receptor tyrosine kinase (MerTK), which belongs to the TAM family of receptors (Tyro3, Axl, Mer). As an ATP-competitive inhibitor, this compound demonstrates high binding affinity for MerTK with an IC50 of 2.9 nM and a Ki of 4.3 nM, while also exhibiting activity against Axl (IC50 = 37 nM) and Tyro3 (IC50 = 48 nM), though with lower potency [1] [2]. The significance of this compound in cancer research stems from the ectopic expression of MerTK in various hematological malignancies and solid tumors, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and atypical teratoid/rhabdoid tumors (AT/RT) [3] [4] [5]. In normal physiology, MerTK is not expressed in T and B lymphocytes at any developmental stage, making it an attractive therapeutic target for specific cancers with minimal expected on-target toxicity in immune cells [6].
The pharmacokinetic profile of this compound is characterized by notably low systemic clearance (19.5 mL/min/kg), high volume of distribution (Vss = 5.83 L/kg), and good oral bioavailability (57%) in murine models [1] [2]. These favorable properties, combined with its potent inhibition of MerTK activation and downstream signaling pathways, position this compound as a valuable chemical probe for investigating MerTK biology and a promising lead compound for therapeutic development. These application notes provide detailed methodologies and protocols for evaluating this compound in various experimental systems, emphasizing the integration of pharmacokinetic parameters in study design.
The disposition characteristics of this compound have been evaluated in preclinical models following both intravenous (IV) and oral (PO) administration. The compound demonstrates favorable drug-like properties that support its investigation in disease models. Table 1 summarizes the key pharmacokinetic parameters observed in mouse studies.
Table 1: Pharmacokinetic Parameters of this compound in Mouse Studies
| Parameter | Value | Unit | Administration Route | Experimental Details |
|---|---|---|---|---|
| Systemic Clearance (CL) | 19.5 | mL/min/kg | Intravenous (IV) | Dose: 3 mg/kg [1] [2] |
| Volume of Distribution (Vss) | 5.83 | L/kg | Intravenous (IV) | Dose: 3 mg/kg [1] [2] |
| Oral Bioavailability | 57 | % | Oral (PO) | Dose: 3 mg/kg [1] [2] |
| In vivo Efficacy Concentration | 4 | μM | Immersion (Zebrafish) | T-ALL zebrafish model, 2-week treatment [3] [4] |
The low systemic clearance observed with this compound (19.5 mL/min/kg) is particularly notable as it represents approximately 25% of hepatic blood flow in mice, suggesting favorable metabolic stability. This property contributes to sustained systemic exposure following administration, which is crucial for maintaining target inhibition in therapeutic applications. The high volume of distribution (5.83 L/kg) indicates extensive tissue penetration, a desirable characteristic for targeting intracellular kinases and potentially crossing biological barriers to reach tumor sites [1] [2]. The good oral bioavailability (57%) further enhances the utility of this compound for oral dosing regimens in prolonged efficacy studies, eliminating the need for invasive administration methods that could compromise animal welfare or experimental outcomes.
In efficacy models, this compound has been administered to MYC transgenic zebrafish with T-ALL via immersion in 4 μM compound for two weeks, resulting in a significant reduction (>50%) in tumor burden compared to vehicle- and mock-treated fish [3] [4]. This demonstration of efficacy in a vertebrate model, coupled with favorable pharmacokinetic properties, provides a strong rationale for further investigation of this compound in additional disease models and supports its use as a chemical probe for MerTK biology.
Mer receptor tyrosine kinase is a member of the TAM family of receptor tyrosine kinases that plays critical roles in regulating cellular processes frequently dysregulated in cancer, including survival, proliferation, migration, and chemoresistance [6]. In normal physiology, MerTK is involved in immune regulation and phagocytosis; however, its ectopic expression in cancer cells leads to activation of multiple oncogenic signaling pathways. Upon binding to its ligands (Gas6 or Protein S), MerTK undergoes autophosphorylation, creating docking sites for adaptor proteins and initiating downstream signaling cascades [6] [5]. The primary signaling pathways activated by MerTK include the PI3K/AKT/mTOR axis (promoting cell survival and inhibiting apoptosis) and the RAS/RAF/MEK/ERK pathway (regulating cell proliferation and differentiation) [6]. Additionally, MerTK activation can influence STAT family members (particularly STAT5 and STAT6), further enhancing pro-survival signaling in malignant cells.
The pathophysiological significance of MerTK signaling is particularly evident in hematological malignancies. In acute lymphoblastic leukemia, ectopic MerTK expression contributes to enhanced survival signaling and chemotherapy resistance, while inhibition of MerTK activity sensitizes leukemic cells to conventional chemotherapeutic agents [3] [5]. Similarly, in atypical teratoid/rhabdoid tumors, MerTK expression provides a proliferative advantage and represents a promising therapeutic target for this aggressive childhood cancer [3] [4].
This compound functions as a reversible ATP-competitive inhibitor that binds to the kinase domain of MerTK, preventing autophosphorylation and subsequent activation of downstream signaling pathways [1] [2]. The compound demonstrates dose-dependent inhibition of MerTK phosphorylation in cellular assays, with IC50 values of 141 nM and 193 nM in human B-ALL 697 and Jurkat cell lines, respectively [1] [5]. At a concentration of 1 μM, this compound effectively suppresses MerTK activation and downstream signaling through both ERK1/2 and AKT pathways [3] [2]. Furthermore, treatment with this compound induces apoptosis in sensitive cell lines, as evidenced by increased cleavage of caspase-3 and PARP, hallmark effectors of programmed cell death [3] [5].
The following diagram illustrates the mechanism of action of this compound and its effects on MerTK signaling pathways:
Figure 1: Mechanism of Action of this compound in Inhibiting MerTK Signaling Pathways. This compound binds to the kinase domain of MerTK, preventing autophosphorylation and subsequent activation of downstream PI3K/AKT, MAPK/ERK, and JAK/STAT signaling pathways. This inhibition results in reduced cell survival, increased apoptosis, and decreased chemoresistance.
Cell lines commonly used for evaluating this compound activity include Jurkat (T-ALL), 697 (B-ALL), OCI/AML5 (AML), and TMD7 (AML) cells [3] [5]. These lines should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin (100 units/mL and 100 μg/mL, respectively) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells should be seeded in appropriate culture vessels at a density of 2-5×10^5 cells/mL and allowed to acclimate for 24 hours before treatment.
This compound stock solutions should be prepared in DMSO at a concentration of 3-20 mM and stored at -20°C. For treatment, prepare fresh working concentrations by diluting the stock solution in culture medium, ensuring that the final DMSO concentration does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentration in all experiments. Treatment duration and concentration will vary depending on the specific assay, but typical conditions range from 1-48 hours at concentrations between 0.4-2 μM for functional assays [3] [5].
Western blot analysis is used to evaluate the effects of this compound on MerTK phosphorylation and downstream signaling pathways. The following protocol details the key steps:
Treatment and Cell Lysis: Treat cells with this compound (typically 1 μM for 1-1.5 hours) or vehicle control. Stabilize phosphorylation by adding pervanadate (0.12 mM) for the final 3 minutes of treatment. Harvest cells by centrifugation and lyse in ice-cold lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM EDTA, 10% glycerol, 1% Triton X-100, 1 mM sodium orthovanadate, 0.1 mM sodium molybdate, and protease inhibitors) [3].
Immunoprecipitation: For MerTK phosphorylation analysis, incubate cell lysates with anti-Mer antibody and Protein G-sepharose beads for 2-4 hours at 4°C with gentle rotation. Collect immune complexes by centrifugation and wash three times with lysis buffer [3].
Immunoblotting: Resuspend beads in Laemmli buffer, boil for 5 minutes, and separate proteins by SDS-PAGE. Transfer to membranes and probe with antibodies against phospho-Mer, total Mer, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, cleaved caspase-3, and cleaved PARP. Use tubulin or GAPDH as loading controls [3] [5].
Short-term cell growth can be evaluated using colorimetric assays such as WST-8. Seed cells in 96-well plates at appropriate densities (5-10×10^3 cells/well for suspension cells) and treat with this compound across a concentration range (typically 0.1-10 μM). After 72 hours of incubation, add WST-8 reagent according to the manufacturer's instructions and measure optical density using a plate reader. Calculate relative cell proliferation as the percentage of the mean OD value normalized to vehicle-treated control cells [5].
For long-term proliferation and clonogenic potential, colony formation assays in methylcellulose or soft agar are recommended. Plate 500-1000 cells per well in 6-well plates containing culture medium supplemented with methylcellulose. Treat with this compound (0.5-2 μM) and incubate for 7-14 days. Score colonies manually or using automated colony counters, comparing treated samples to vehicle controls [3].
Induction of apoptosis can be quantified using Annexin V/propidium iodide staining and flow cytometry. Treat cells with this compound (0.4-2 μM) for 24-48 hours, then harvest and wash with cold PBS. Resuspend cells in binding buffer and stain with Annexin V-FITC and propidium iodide for 15 minutes at room temperature in the dark. Analyze by flow cytometry within 1 hour, distinguishing live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) [5].
MYC transgenic zebrafish with T-ALL provide a vertebrate model for evaluating this compound efficacy in vivo. These zebrafish express Mer and enhanced green fluorescent protein (eGFP) in lymphoblasts, enabling fluorescence quantification as an indicator of tumor burden [3] [4]. The following protocol details the treatment and evaluation procedures:
Animal Preparation: Maintain zebrafish according to standard protocols at 33-35°C. Identify leukemic fish by monitoring eGFP fluorescence using fluorescence microscopy.
Treatment Protocol: Administer this compound via immersion in system water at a concentration of 4 μM. Refresh the drug-containing water every 2-3 days. Continue treatment for 2 weeks, with vehicle- and mock-treated fish serving as controls [3] [4].
Tumor Burden Assessment: Quantify fluorescence intensity weekly as an indicator of lymphoblast distribution and tumor burden. Compare fluorescence in this compound-treated fish to control groups. At endpoint, process fish for histological analysis to confirm reduction in tumor burden [3] [4].
Pharmacokinetic parameters of this compound can be determined in mouse models following intravenous and oral administration:
Dosing Formulations: For IV administration, prepare this compound in suitable vehicles such as 10% DMSO + 90% (20% SBE-β-CD in Saline). For oral administration, formulations such as 10% DMSO + 30% PEG300 + 5% Tween 80 + 55% Saline or 10% DMSO + 90% Corn Oil can be used [1] [2].
Study Design: Administer this compound at 3 mg/kg to groups of mice via IV and PO routes. Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose. Process plasma by centrifugation and store at -80°C until analysis [1] [2].
Bioanalytical Method: Extract this compound from plasma using protein precipitation with acetonitrile. Quantify using LC-MS/MS with appropriate calibration standards. Calculate pharmacokinetic parameters using non-compartmental analysis.
Table 2: In Vitro and In Vivo Activity of this compound in Preclinical Models
| Assay System | Experimental Readout | This compound Concentration | Effect Observed | Reference |
|---|---|---|---|---|
| 697 (B-ALL) Cells | MerTK phosphorylation (IC50) | 141 nM | 50% inhibition of MerTK autophosphorylation | [1] [5] |
| Jurkat (T-ALL) Cells | MerTK phosphorylation (IC50) | 193 nM | 50% inhibition of MerTK autophosphorylation | [1] [5] |
| ALL Cell Lines | Apoptosis induction | 0.4-2 μM (24 hr) | Increased Annexin V+ cells and caspase-3 cleavage | [3] [5] |
| ALL Cell Lines | Downstream signaling | 1 μM (1.5 hr) | Inhibition of AKT and ERK phosphorylation | [3] [2] |
| Zebrafish T-ALL | Tumor burden reduction | 4 μM (2 weeks) | >50% reduction in fluorescence signal | [3] [4] |
| AML Cell Lines | Cell growth inhibition | 0.5-5 μM (72 hr) | Dose-dependent suppression of proliferation | [5] |
This compound has the chemical structure C22H29FN6 with a molecular weight of 396.50 g/mol (free base) and 432.96 g/mol for the hydrochloride salt [1] [7]. The compound is supplied as a white to yellow solid powder that should be stored at -20°C for long-term stability (3 years) or at 4°C for short-term storage (2 years). In solvent, stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, with avoidance of repeated freeze-thaw cycles [1] [2].
The solubility characteristics of this compound in various solvents are as follows:
For in vitro studies, prepare a 10 mM stock solution by dissolving 3.97 mg of this compound free base in 1 mL of DMSO. Further dilute in cell culture medium to achieve the desired working concentrations, ensuring final DMSO concentration does not exceed 0.1%.
For in vivo studies, the following formulations have been used successfully:
Formulation 1 (For IV or PO administration):
Formulation 2 (For PO administration):
Formulation 3 (For PO administration, long-term dosing):
This compound represents a valuable pharmacological tool for investigating MerTK biology and a promising lead compound for therapeutic development against MerTK-dependent cancers. Its favorable pharmacokinetic profile, characterized by low systemic clearance, high volume of distribution, and good oral bioavailability, supports its use in various experimental systems from in vitro assays to in vivo models. The protocols detailed in these application notes provide comprehensive methodologies for evaluating the biological effects of this compound, enabling researchers to investigate MerTK inhibition in context-specific models.
The demonstrated efficacy of this compound in reducing tumor burden in zebrafish T-ALL models, combined with its ability to inhibit MerTK signaling and induce apoptosis in leukemic cell lines, underscores its potential as a targeted therapeutic agent [3] [4] [5]. Furthermore, the availability of detailed experimental protocols for formulation, cell-based assays, and in vivo studies facilitates the application of this compound in diverse research settings. As research on TAM receptors continues to evolve, this compound will remain an essential tool for elucidating the pathophysiological roles of MerTK and validating its potential as a therapeutic target in cancer and other diseases.
Q: What are the main strategies to improve the solubility and bioavailability of UNC569?
The poor solubility and rapid metabolism of this compound have driven the development of new analogs. The primary strategies involve:
Q: What specific structural changes led to improved solubility in later analogs?
The most successful strategy documented is scaffold hopping. The following table compares the first-generation inhibitor with an improved analog.
| Feature | This compound (First-Generation) | UNC2025 (Improved Analog) |
|---|---|---|
| Core Scaffold | Pyrazolopyrimidine [3] | Pyrrolo[2,3-d]pyrimidine [1] |
| Key Modification | - | Nitrogen-to-carbon substitution in central ring [1] |
| Impact on Melting Point | High (234.2–234.6 °C), suggesting lower solubility [1] | Lower (215.4–216.2 °C), suggesting better solubility [1] |
| Oral Bioavailability (F%) | Low (assumed <10% based on [4]) | Highly orally bioavailable [1] |
| Metabolic Stability | Low (human microsomal ( t_{1/2} ) < 15 min) [4] | High (human hepatocyte ( t_{1/2} ) = 68 min) [4] |
Q: What formulation techniques can be explored for the original this compound compound?
If structural modification is not feasible, several advanced formulation techniques can be employed to enhance the apparent solubility of poorly water-soluble drugs like this compound [2].
The following diagram illustrates the decision-making workflow for selecting a solubility enhancement strategy.
Before and after applying any enhancement technique, you need to assess the solubility and dissolution performance.
Protocol 1: Determining Saturation Solubility (Shake-Flask Method) This is a fundamental test to measure the maximum concentration of a drug that can be dissolved in a solvent.
Protocol 2: In Vitro Dissolution Testing This test evaluates the rate at of drug release from a solid dosage form.
The table below summarizes key data for UNC569 to help with solution preparation.
| Parameter | Detail |
|---|---|
| CAS Number | 1350547-65-7 [1] [2] [3] |
| Molecular Formula | C₂₂H₂₉FN₆ [1] [2] |
| Molecular Weight | 396.50 g/mol [1] |
| Solubility in DMSO | ~31.25 mg/mL (~78.81 mM) [1] [2] |
| Recommended Stock Concentration | 10 mM (prepared in DMSO) [4] [1] |
Here are methodologies for key experiments using this compound, based on published studies.
| Experiment | Cell Lines | This compound Treatment | Key Findings / Outcome |
|---|
| Apoptosis Analysis [5] [1] [2] | 697 and Jurkat (ALL) | Concentration: 0.4 - 2 µM Duration: 24 hours | Induced apoptosis; increased levels of cleaved Caspase-3 and cleaved PARP. | | Western Blot Analysis [5] [1] [2] | 697 and Jurkat (ALL) | Concentration: 1 µM Duration: 1.5 hours | Inhibited Mer activation and downstream signaling through ERK1/2 and AKT pathways. | | In Vivo Efficacy [5] | MYC transgenic zebrafish (T-ALL) | Concentration: 4 µM Duration: 2 weeks (continuous immersion) | Induced a >50% reduction in tumor burden compared to vehicle-treated fish. |
The following diagram illustrates the mechanism of this compound and its downstream effects, based on the experimental findings.
Here are solutions to some common problems researchers might encounter.
Problem: Poor Solubility or Precipitation
Problem: Lack of Expected Biological Effect
Problem: Instability of Stock Solution
The following table summarizes the key stability and storage information for UNC569 stock solutions, primarily using dimethyl sulfoxide (DMSO) as the solvent.
| Solution Concentration | Solvent | Storage Temperature | Stability Duration | Key Considerations |
|---|---|---|---|---|
| Not specified [1] | DMSO [1] | -20°C [1] | 1 month [1] | Aliquot to avoid repeated freeze-thaw cycles [1]. |
| 10 mM [2] | DMSO [2] | -80°C [2] | 6 months [2] | Hygroscopic DMSO can impact solubility; use newly opened containers [2]. |
| 10 mM [2] | DMSO [2] | -20°C [2] | 1 month [2] | --- |
| 25 mg/mL [2] | DMSO [2] | (For stock solution preparation) | --- | Solution should be prepared using newly opened DMSO [2]. |
For the solid (powder) form, this compound should be stored desiccated at -20°C, where it is stable for 36 months [2] [1].
To help researchers achieve consistent results, here is a detailed methodology for in vitro cell treatment with this compound, as cited in the literature [3].
The diagram below illustrates the mechanism of this compound and its downstream effects, based on research data.
Loss of Potency: The most common issue is the degradation of the stock solution due to improper handling.
Low Solubility or Precipitation:
Inconsistent Cell Treatment:
What is the molecular weight and CAS number of this compound?
Are there any known limitations of this compound?
| Issue | Potential Cause | Troubleshooting Strategies | Key Considerations & References |
|---|
| Poor cellular efficacy despite potent biochemical activity | Suboptimal physiochemical properties (e.g., high molecular weight, lipophilicity) affecting passive diffusion. | Use a structural analog: Consider UNC2025, a later-generation compound from the same series with improved drug-like properties and high oral bioavailability [1] [2]. Functional Assay Validation: Use a phagocytosis assay (e.g., in a human retinal cell model) to confirm functional intracellular MERTK inhibition [3]. | Critical Safety Note: UNC569 treatment in mice induced retinal degeneration, characterized by photoreceptor apoptosis and accumulation of outer segments [3]. This toxicity is a known class effect of MERTK inhibition. | | Inability to directly measure intracellular concentration | Lack of a fluorescent tag or other detectable moiety on this compound. | Develop a fluorescent conjugate: Attach a small, cell-permeable fluorophore (e.g., BODIPY) to this compound. Note: This creates a new chemical entity that must be re-validated for potency and permeability [4]. | The creation of a fluorescent probe is a significant research project in itself and will alter the parent compound's properties [4]. | | Uncertainty about target engagement in cells | Inability to confirm that the compound is engaging and inhibiting MERTK within the cellular environment. | Monitor downstream signaling: Use immunoblotting to detect reduced phosphorylation of MERTK and its key downstream effectors, such as STAT6, AKT, and ERK1/2, after treatment [2]. | This is an indirect measure but is a standard method for confirming on-target activity in cell-based assays. |
To confirm that this compound is effectively entering your cells and inhibiting its target, you can implement this protocol for a phagocytosis assay, a key functional readout of MERTK activity [3].
Title: Workflow for Phagocytosis Assay to Validate MERTK Inhibition
Key Steps:
Research indicates that pharmacological inhibition of MERTK with this compound induces retinal degeneration in vivo [3].
UNC569 is a first-generation, ATP-competitive small-molecule inhibitor targeting the MerTK receptor tyrosine kinase [1]. The core challenge is its limited selectivity within the TAM family, which is a critical consideration for experimental design and data interpretation.
The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values for the TAM receptor family:
| Kinase | Reported IC₅₀ | Notes |
|---|---|---|
| MerTK | 2.9 nM | Primary intended target [1]. |
| Axl | 37 nM | ~13x less potent than for MerTK [1]. |
| Tyro3 | 48 nM | ~17x less potent than for MerTK [1]. |
To ensure the validity of your findings, it is crucial to empirically verify the specific role of MerTK inhibition in your experimental system. Here are two foundational methodological approaches:
This protocol assesses the direct impact of this compound on MerTK activation and its downstream signaling pathways, while also evaluating potential effects on Axl.
Key Reagents:
Procedure:
Expected Results: this compound treatment should show a dose-dependent reduction in Gas6-induced MerTK phosphorylation. Inhibition of Phospho-Axl may be observed at higher concentrations, confirming its off-target activity. Downstream phosphorylation of AKT and ERK should also be suppressed if they are primarily driven by MerTK in your model [2].
Using siRNA to deplete MerTK provides a genetic control to confirm that the phenotypic effects of this compound are due to on-target inhibition.
Procedure:
Interpretation: Phenotypes (e.g., reduced cell growth, increased apoptosis) that are replicated by both this compound treatment and MerTK siRNA knockdown provide strong evidence for an on-target effect of the drug [2].
The following diagram illustrates the logical workflow for confirming whether an observed effect is due to MerTK inhibition or an off-target interaction, integrating the protocols above:
Q1: At what concentration does this compound's inhibition of Axl and Tyro3 become functionally significant? While the exact concentration can vary by cell type and assay, the inhibitory effect on Axl and Tyro3 increases as the dose escalates. At concentrations above 1 µM, the inhibition of these off-target receptors is likely to be substantial given the ~13-17x lower potency compared to MerTK [1]. It is critical to use the lowest effective concentration and include genetic controls to confirm the source of the observed effect.
Q2: My experiment shows that this compound inhibits Phospho-AKT. Is this solely due to MerTK inhibition? Not necessarily. The PI3K/AKT pathway is a common downstream signaling axis for multiple receptor tyrosine kinases, including MerTK and Axl [3] [4]. Therefore, this compound-induced reduction in p-AKT could result from on-target MerTK inhibition, off-target Axl inhibition, or a combination of both. You must perform the kinase phosphorylation assay and genetic knockdown to delineate the primary contributor in your specific model.
Q3: Are there more selective MerTK inhibitors available to circumvent this issue? Yes, second-generation inhibitors have been developed with improved selectivity. For example, UNC1062 is reported to be more specific for MerTK than this compound [2]. Furthermore, UNC2025 is a potent MerTK inhibitor with significantly higher selectivity for MerTK over Axl (reportedly >45-fold) and is orally bioavailable, making it a superior tool for in vivo studies [5].
The key discovery from the research is that the time of day when UNC569 is administered dramatically affects the severity of retinal toxicity in mouse models [1] [2] [3].
The quantitative data from a 28-day study in male mice is summarized in the table below.
| Dosing Time (Zeitgeber Time, ZT) | Observed Ultrastructural Changes in the Retina |
|---|
| ZT22 (2 hours before dark phase/activity onset) | • Increased phagosomes & phagolysosomes in RPE • Endoplasmic reticulum dilatation in RPE • Chromatin aggregation in photoreceptor nuclei (suggesting apoptosis) [1] | | ZT5.5 (5.5 hours after light phase/rest onset) | • Increased phagosomes & phagolysosomes in RPE [1] |
No significant changes were measured in the components of the visual cycle (e.g., 11-cis-retinal, all-trans-retinal) at either time point [1].
The toxicity is directly linked to the inhibition of MerTK (Mer proto-oncogene tyrosine kinase), a receptor essential for retinal homeostasis [2] [3]. The reason timing is critical is that MerTK activity and the physiological process it controls are regulated by the circadian clock.
The following diagram illustrates this mechanism and how dosing timing interferes with it.
Here are answers to specific questions researchers might encounter.
Dosing during the animal's active period (around ZT22 in nocturnal mice) coincides with peak photoreceptor outer segment shedding and places maximum demand on the MerTK-dependent phagocytic pathway. Inhibiting MerTK at this precise time window causes the most severe disruption, leading to significant cellular stress and apoptosis [1] [2] [3]. Dosing outside this window (e.g., ZT5.5) causes a less severe phenotype.
To reduce the risk of severe retinal toxicity in your experiments, you should:
The following workflow maps out this recommended experimental approach:
| Factor | Key Findings | Experimental Context |
|---|---|---|
| Dosing Time (Chronotoxicity) | Greater severity when dosed at ZT22 (just before dark/active phase) vs. ZT5.5 (during light/rest phase). Lesions included ER dilatation in RPE and photoreceptor apoptosis, which were absent in the ZT5.5 group. [1] | Study in male mice; UNC569 at 100 mg/kg, orally for 28 days. Assessment via electron microscopy. [1] |
| Dose-Dependent Effects | - 60 mg/kg: No ultrastructural changes.
The table below outlines the core mechanism by which this compound causes retinal toxicity, connecting the molecular action to the observed cellular changes.
| Step | Process | Outcome |
|---|---|---|
| 1. MerTK Inhibition | This compound binds to and inhibits MerTK, a receptor tyrosine kinase critical for signaling phagocytosis in the RPE. This is confirmed by a reduction in MerTK phosphorylation. [2] | The RPE's ability to initiate phagocytosis is blocked. |
| 2. Phagocytic Impairment | The RPE cannot internalize and digest the outer segments of photoreceptors that are shed daily as part of normal renewal. [2] [3] | Shed photoreceptor outer segments (POS) accumulate in the subretinal space. |
| 3. Cellular Accumulation | Despite the inhibition, the RPE continues attempts to engulf material, or the presence of excess debris leads to an accumulation of undigested POS within the RPE cells. [2] | Increase in phagosomes and multi-lamellated bodies (phagolysosomes) within the RPE, visible via TEM. |
| 4. Retinal Stress & Damage | The accumulated cellular debris and impaired RPE function ultimately lead to stress in the RPE (e.g., ER dilatation) and the death of photoreceptor cells via apoptosis. [1] [2] | Thinning of the outer nuclear layer (ONL), vision loss, and phenotypes mimicking retinitis pigmentosa. [3] |
The following diagram illustrates the logical relationship and temporal sequence of these key events, from this compound administration to the final pathological outcome.
Diagram: Mechanistic Pathway of this compound-Induced Retinal Toxicity.
Based on the research, here are the methodologies for key experiments cited.
1. In Vivo Dosing and Toxicity Study This protocol is used to establish the core toxicity phenotype and its dependence on dosing time. [1]
2. Assessment of MerTK Inhibition (Phosphorylation Assay) This protocol confirms the molecular target engagement of this compound in the retina. [2]
3. Ultrastructural Analysis via Transmission Electron Microscopy (TEM) This is the primary method for visualizing the described ultrastructural changes. [1] [2]
Q: Why are the retinal lesions in my study inconsistent between animals?
Q: I don't see lesions in my H&E-stained sections. Does this mean this compound isn't working?
Q: What is a suitable biomarker for detecting early photoreceptor injury?
Reported Issue: Researchers observe ultrastructural changes in mouse retinal pigment epithelium (RPE), specifically endoplasmic reticulum (ER) dilatation, and photoreceptor cell apoptosis following oral administration of the MerTK inhibitor UNC569.
Confirmed Findings from Literature: The table below summarizes the key experimental findings from peer-reviewed studies:
| Observed Pathological Change | Experimental Model | This compound Dosage & Duration | Key Quantitative Findings | Citation |
|---|
| Increased phagosomes & phagolysosomes in RPE; ER dilatation; photoreceptor apoptosis | Male mice (oral gavage) | 100-150 mg/kg for up to 14 days | - Increased phagosomes/phagolysosomes at ≥100 mg/kg.
Root Cause Analysis: The issue arises from the on-target inhibition of MerTK in the RPE. MerTK is essential for the phagocytosis of shed photoreceptor outer segments (POS). Inhibiting it disrupts cellular clearance, leading to the accumulation of phagocytic cargo (phagosomes and phagolysosomes) within the RPE. This accumulation is associated with cellular stress, manifesting as dilatation of the endoplasmic reticulum. If unresolved, this stress can progress to apoptosis of photoreceptor cells, which is the ultimate cause of vision impairment in the model [1] [2].
Here are detailed methodologies based on the published studies that identified and characterized this issue.
1. Protocol for Confirming Retinal Toxicity (Baseline Assessment)
This protocol is used to establish the phenotype and can be adapted for screening mitigations.
2. Strategy to Mitigate Severity: Chrono-Dosing
The severity of ER dilatation is dependent on the timing of dosing relative to the animal's light/dark cycle, a phenomenon known as chronotoxicity.
The following diagram illustrates the causal relationship between MerTK inhibition and the observed cellular damage, based on the proposed mechanism from the studies.
Based on the current data, here are actionable steps for your project:
The key issues researchers may encounter revolve around UNC569's primary mechanism: the inhibition of MerTK phosphorylation in the retinal pigment epithelium (RPE). This disruption impairs the daily phagocytosis and clearance of shed photoreceptor outer segments (POS) [1] [2]. The consequent accumulation of phagosomes and phagolysosomes in the RPE can ultimately lead to apoptosis of photoreceptor cells [1] [3] [4].
The tables below summarize the critical quantitative findings and the influence of dosing timing on the observed pathology.
Table 1: Summary of Key Quantitative Findings from this compound Studies
| Parameter Investigated | Dosage & Duration | Key Findings | Significance |
|---|---|---|---|
| MerTK Phosphorylation Inhibition [1] | 100 mg/kg (single dose) | Inhibition of MerTK phosphorylation in retinal tissue confirmed. | Validates on-target pharmacodynamic effect of this compound. |
| Phagosome Accumulation [1] | 60, 100, 150 mg/kg for up to 14 days | Increased phagosomes & phagolysosomes in RPE at ≥100 mg/kg. | Indicates impaired phagocytic clearance. |
| Photoreceptor Apoptosis [1] | 150 mg/kg for up to 14 days | Increased chromatin-condensed nuclei in the outer nuclear layer. | Signals early-stage apoptosis of photoreceptor cells. |
| Plasma miRNA Biomarkers [1] | 150 mg/kg for up to 14 days | Elevated plasma levels of miR-183, miR-96, and miR-124. | Potential non-invasive biomarker for photoreceptor damage. |
Table 2: Impact of Dosing Time (Chronotoxicity) on Retinal Changes [5]
| Parameter Investigated | Dosing at ZT5.5 (5.5 hours after light onset) | Dosing at ZT22 (22 hours after light onset) |
|---|---|---|
| Dosage & Duration | 100 mg/kg for 28 days | 100 mg/kg for 28 days |
| Phagosomes/Phagolysosomes | Increased | Increased |
| Endoplasmic Reticulum Dilatation | Not Observed | Observed |
| Chromatin Aggregation (Apoptosis) | Not Observed | Observed |
| Visual Cycle Components | No change in 11-cis-retinal, all-trans-retinal, etc. | No change in 11-cis-retinal, all-trans-retinal, etc. |
For researchers seeking to replicate or analyze these findings, here are the core methodologies gleaned from the literature.
1. Protocol: In Vivo Dosing and Tissue Collection for Ultrastructural Analysis [1] [5]
2. Protocol: Transmission Electron Microscopy (TEM) for Retinal Analysis [1] [6]
3. Protocol: Assessing Plasma miRNA as a Biomarker of Photoreceptor Damage [1]
Q1: Our study shows phagosome accumulation after this compound treatment, but we do not see clear signs of photoreceptor apoptosis. What could be the reason?
Q2: Why is the timing of this compound dosing so critical for the severity of retinal toxicity?
Q3: Is the phagosome accumulation we see truly due to failed clearance, or could it be increased uptake?
The following diagram illustrates the established sequence of events leading from MerTK inhibition to photoreceptor cell death, integrating the key findings from the search results.
The following table outlines the core parameters and results from the pivotal 28-day mouse study that investigated the chronotoxicity of UNC569 [1].
| Parameter | Experimental Detail |
|---|---|
| Compound | This compound [1] |
| Dose | 100 mg/kg [1] |
| Route | Oral administration [1] |
| Dosing Times | ZT5.5 (5.5 hours after light onset) and ZT22 (22 hours after light onset) [1] |
| Key Finding | Dosing at ZT22 resulted in more severe retinal toxicity, including endoplasmic reticulum stress and photoreceptor apoptosis, which were not observed in the ZT5.5 group. [1] |
| Analysis Methods | Electron Microscopy, Liquid Chromatography/Mass Spectrometry (LC-MS/MS) [1] |
| Visual Cycle | No significant changes were found in the levels of visual cycle components (11-cis-retinal, all-trans-retinal, etc.) at either dosing time. [1] |
This workflow outlines the key steps for evaluating the chronotoxic effects of a MERTK inhibitor like this compound in a mouse model, based on the cited study.
Q1: Why does dosing time affect the severity of this compound-induced retinal toxicity? The toxicity is linked to the inhibition of MERTK, a kinase essential for the daily phagocytosis of shed photoreceptor outer segments by the RPE. This process follows a circadian rhythm. Dosing at ZT22, which is outside the peak period of physiological MERTK phosphorylation (approximately ZT2-ZT5), appears to more severely disrupt this critical homeostatic process, leading to accumulated stress and cell death. [1]
Q2: Are the visual cycle components affected by this compound? According to the available data, no. Liquid chromatography/mass spectrometry analysis showed no significant changes in the levels of key visual cycle components like 11-cis-retinal, all-trans-retinal, all-trans-retinol, and 11-cis-retinol after 28 days of dosing at either ZT5.5 or ZT22. This suggests the primary mechanism of toxicity is related to disrupted phagocytosis, not the visual cycle. [1]
Q3: What is the translational significance of these findings? This research highlights a critical chronotoxicity concern for developing MERTK inhibitors as drugs. For researchers, it underscores the importance of incorporating dosing time as a variable in preclinical safety studies. For drug development, it suggests that scheduling administration to avoid sensitive periods in the retinal circadian cycle could help mitigate this dose-limiting toxicity. [1] [2]
For researchers planning in vivo studies, the following data summarizes the administration parameters for this compound based on published literature.
Table 1: In Vivo Administration and Pharmacokinetic Profile of this compound
| Parameter | Details | Source |
|---|---|---|
| Recommended Route | Oral administration (PO) | [1] |
| Typical In Vivo Dose | 4 μM (in zebrafish model, via immersion); 3 mg/kg (in mouse PK study) | [2] [1] |
| Formulation (Example) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline (2.5 mg/mL, clear solution) | [1] |
| Pharmacokinetic (Mouse) | T1/2 (Half-life): Not explicitly stated Oral Bioavailability: 57% Clearance: 19.5 mL/min/kg (low) Volume of Distribution (Vss): 5.83 L/kg (high) | [1] | | Key Efficacy Finding | >50% reduction in tumor burden in a zebrafish T-ALL model after 2 weeks of immersion in 4 μM this compound. | [2] [3] |
Understanding how this compound works is crucial for interpreting experimental results.
The following diagram illustrates the signaling pathway affected by this compound and the experimental workflow for validation.
A primary safety concern identified with MerTK inhibition is ocular toxicity. Integrating this into your safety assessments is highly recommended.
The table below summarizes the key characteristics of UNC569 and other inhibitors from the same research series, based on studies conducted primarily in leukemia models.
| Feature | This compound | UNC1062 | UNC2025 |
|---|---|---|---|
| Chemical Scaffold | Pyrazolopyrimidine [1] | Pyrazolopyrimidine [2] | Pyrrolopyrimidine [2] |
| Biochemical Potency (IC₅₀) | Mer: 2.9 nM [3] [1] | Mer: 1.1 nM [2] | Mer: sub-nanomolar [2] |
| Selectivity | Axl (37 nM), Tyro3 (48 nM) [3] [1] | Potent against Flt3 (3.0 nM) [2] | Potent against Flt3 [2] |
| Cellular Activity | IC₅₀ (pMer in 697 cells): 141 nM [3] | Information not clearly available in search results | Highly potent in cellular assays [2] |
| Key In Vivo Finding | >50% reduction in tumor burden in zebrafish T-ALL model [4] [1] | Poor pharmacokinetic properties prevented in vivo efficacy studies [2] | Inhibits Mer phosphorylation in vivo following oral dosing [2] |
| Oral Bioavailability | 57% in mice [3] | Very low (0.3% in mice) [2] | Highly orally bioavailable [2] |
| Reported Applications | ALL, ATRT, AML [4] [1] [5] | AML [5] | AML [2] |
Here is a summary of the key experiments that define the profile of these inhibitors.
The following diagram illustrates this core experimental workflow for assessing inhibitor activity in cells.
To understand the mechanism of these inhibitors, it is helpful to see the signaling pathway they target, as illustrated below.
The efficacy of UNC569 is rooted in its targeted action against the Mer receptor tyrosine kinase (MerTK), which is ectopically expressed in many ALL patient samples but not in normal lymphocytes [1] [2].
While the available data does not include head-to-head clinical trials comparing this compound to standard chemotherapies, its value proposition lies in its targeted mechanism, which differs from conventional treatments.
| Treatment Approach | Mechanism | Reported Advantages of this compound's Approach |
|---|---|---|
| Conventional Chemotherapy | Non-specifically targets rapidly dividing cells. | Targets a protein not found on healthy lymphocytes, potentially reducing toxicity to normal cells [1] [4]. |
| Other Targeted Therapies (e.g., BCR-ABL inhibitors) | Inhibits specific oncogenic drivers like BCR-ABL in certain leukemias. | Targets Mer, which is ectopically expressed in ~50% of T-ALL and promotes survival and chemoresistance, offering a strategy for Mer-positive ALL [1] [4]. |
It's important to note that this compound served as a first-generation, tool-grade compound for proof-of-concept studies. Its development highlighted the therapeutic potential of Mer inhibition but also revealed limitations, such as poor pharmacokinetic (PK) properties that limited its in vivo utility [5]. This has spurred the development of second-generation inhibitors:
The table below summarizes the key biochemical data on UNC569's activity against the TAM receptor family.
| Target | IC₅₀ (nM) | Ki (nM) | Potency Relative to Mer |
|---|---|---|---|
| Mer | 2.9 [1] [2] | 4.3 [1] | (Reference) |
| Axl | 37 [1] [2] | - | ~13x less potent |
| Tyro3 | 48 [1] [2] | - | ~17x less potent |
Key Characteristics:
The quantitative data on this compound's activity and the cellular studies were generated using standard biochemical and cell biology techniques.
To understand the therapeutic implications of this compound's profile, it is helpful to view it in the context of the TAM receptor family.
This diagram illustrates that by inhibiting all three TAM receptors, this compound can simultaneously block multiple pro-tumor signaling pathways, which may be beneficial in certain cancer contexts but also complicates the attribution of observed effects to a single target.
The search for more selective inhibitors has been a key focus of subsequent research.
The table below summarizes the key experimental data on UNC569's efficacy from relevant studies:
| Study Model | Efficacy Outcome | Dosage & Administration | Mechanistic Insights & Additional Effects | Citation |
|---|---|---|---|---|
| Zebrafish T-ALL model | >50% reduction in tumor burden vs. vehicle/mock-treated fish. | 4 μM for 2 weeks (continuous immersion). | Inhibited Mer activation and downstream ERK1/2 and AKT signaling; induced apoptosis. | [1] [2] |
| Human B-ALL 697 cells | Inhibited Mer phosphorylation (IC₅₀ = 141 nM). | In vitro treatment (1 μM for 1.5 hours for signaling studies). | Reduced proliferation/survival; increased chemosensitivity; induced apoptosis (cleaved Caspase-3/PARP). | [2] [3] |
| Human T-ALL Jurkat cells | Inhibited Mer phosphorylation (IC₅₀ = 193 nM). | In vitro treatment (1 μM for 1.5 hours for signaling studies). | Reduced proliferation/survival; increased chemosensitivity; induced apoptosis (cleaved Caspase-3/PARP). | [2] [3] |
| Atypical Teratoid/Rhabdoid Tumor (AT/RT) BT12 cells | Inhibited Mer phosphorylation. | In vitro treatment. | Reduced colony formation in soft agar. | [2] |
| Mouse PK study | Good oral bioavailability (57%). | 3 mg/kg (single dose, oral administration). | Favorable drug-like properties (low systemic clearance, high volume of distribution). | [3] [4] |
This compound is a reversible and ATP-competitive inhibitor that specifically targets the Mer receptor tyrosine kinase (MerTK) [3] [4]. The following diagram illustrates how this compound exerts its antitumor effects by disrupting key cellular survival pathways:
As the diagram shows, this compound binds to MerTK, preventing its activation by ligands like Gas6. This inhibition blocks the downstream PI3K/AKT and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation. The dampening of these pro-survival signals leads to the activation of apoptotic machinery, evidenced by increased levels of cleaved Caspase-3 and cleaved PARP [2] [3] [4].
To help you evaluate and potentially replicate these findings, here are the methodologies used in the key studies:
In Vitro Mer Phosphorylation Inhibition (IC₅₀ Determination) [2]:
In Vivo Zebrafish T-ALL Model [1] [2]:
Apoptosis Assay (Western Blot) [2] [3]:
The table below summarizes the core differences between UNC569 and traditional chemotherapy based on available pre-clinical data.
| Feature | This compound (Targeted Therapy) | Traditional Chemotherapy |
|---|---|---|
| Mechanism of Action | Inhibits MerTK receptor tyrosine kinase; blocks pro-survival signaling (ERK, AKT); induces apoptosis [1] [2] [3]. | Cytotoxic; disrupts cell division/DNA synthesis; non-selectively targets rapidly dividing cells [1]. |
| Primary Molecular Target | MerTK (ectopically expressed in leukemia cells) [1] [2]. | Various (e.g., DNA, microtubules). |
| Evidence & Context | Pre-clinical (cell lines, zebrafish models); research-stage [1] [2]. | Standard of care; extensive clinical trial data and real-world use [1]. |
| Reported Efficacy in Models | Reduces proliferation, colony formation; >50% tumor burden reduction in zebrafish T-ALL model; increases chemo-sensitivity [1] [2]. | Base of ALL treatment protocols; achieves high remission rates [1]. |
| Toxicity Profile (Theoretical/Rationale) | Potential for reduced short/long-term toxicity (targets leukemia-specific protein); MerTK not expressed in normal lymphocytes [1] [2]. | Known for significant short- and long-term toxicities (organ damage, secondary malignancies) [1] [4]. |
Key findings and methodologies from pre-clinical studies provide foundational evidence for this compound's potential.
The following diagram illustrates the proposed mechanism of action for this compound, based on the described research.
While this compound established proof-of-concept, its development highlights the ongoing evolution of this drug class.
This compound is characterized as a potent, reversible, and ATP-competitive small-molecule inhibitor of the Mer kinase [1] [2] [3]. The table below summarizes its core biochemical and functional properties:
| Property | Description / Value |
|---|---|
| Target | Mer receptor tyrosine kinase (MerTK) [1] [4] |
| Mechanism | ATP-competitive and reversible [2] [3] |
| Biochemical IC₅₀ | 2.9 nM (Mer); 37 nM (Axl); 48 nM (Tyro3) [1] |
| Cellular Functional Impact | Reduces Mer phosphorylation and downstream ERK1/2 & AKT signaling; reduces proliferation/survival; decreases colony formation; increases chemo-sensitivity [1] [4] |
| In Vivo Efficacy | >50% reduction in tumor burden in a zebrafish T-ALL model [1] [4] |
The available literature allows for a direct comparison between this compound and another early-generation inhibitor, UNC1666.
| Inhibitor | Core Scaffold | Primary Target(s) | Mer IC₅₀ / Kᵢ | Key Characteristics & Experimental Use |
|---|---|---|---|---|
| This compound | Pyrazolopyrimidine [1] | Mer (and Axl, Tyro3 at higher conc.) [1] | IC₅₀: 2.9 nM [1] | First-in-class Mer inhibitor; used as a tool compound in vitro and in vivo to probe Mer biology [1] [3]. |
| UNC1666 | Pyrrolopyrimidine [5] | Dual Mer/Flt3 [5] | IC₅₀: 0.55 nM; Kᵢ: 0.16 nM [5] | Novel analog with improved solubility; designed for efficacy in Flt3-ITD mutated AML models [5]. |
The key experiments that validate this compound's action as an ATP-competitive inhibitor include:
The following diagram illustrates the Mer signaling pathway and the point where this compound acts.
This compound is a first-generation, small-molecule inhibitor of the Mer receptor tyrosine kinase (MerTK), primarily investigated for oncology indications like acute lymphoblastic leukemia (ALL) [1] [2].
For context, the tables below summarize the mechanisms and common toxicities of two established classes of clinical kinase inhibitors: BTK and JAK inhibitors. Unlike this compound, these drugs have extensive human safety data.
| Inhibitor | Primary Target(s) | Key Clinical Toxicities | Notes on Toxicity Origin |
|---|---|---|---|
| Ibrutinib (1st gen) [4] [5] | BTK (irreversible) | Bleeding, atrial fibrillation, infections, rash, diarrhea [4] [5] | Off-target inhibition of other kinases (e.g., EGFR, ITK, ERBB2/HER4) [4] [5]. |
| Acalabrutinib (2nd gen) [4] [5] | BTK (more selective) | Lower incidence of atrial fibrillation and bleeding compared to ibrutinib [4] [5] | Designed to minimize off-target activity for improved safety [5]. |
| Zanubrutinib (2nd gen) [4] | BTK (more selective) | Similar to acalabrutinib, with an improved safety profile over ibrutinib [4] | Also developed for higher selectivity. |
Table 1: Comparison of BTK Inhibitor Toxicity Profiles
| Inhibitor Class | Key Clinical Toxicities | Key Safety Considerations |
|---|---|---|
| JAK Inhibitors (e.g., Tofacitinib, Baricitinib, Upadacitinib) [6] [7] | Increased risk of serious infections, major adverse cardiovascular events (MACE), malignancy, venous thromboembolism (VTE), and thrombocytopenia [6] [7]. | The FDA has issued black box warnings for these risks. Second-generation inhibitors are designed to be more selective, aiming to improve safety [6] [7]. |
Table 2: Common Toxicities Associated with JAK Inhibitors
The primary toxicity data for this compound comes from the following study design [3]:
The following diagram visualizes the logical flow and key findings of this experimental protocol:
To build a more complete comparison guide, I suggest you: